2,5-Dibromo-4-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEWEMOLYCSDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649909 | |
| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-19-6 | |
| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 2,5-Dibromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural analysis of 2,5-Dibromo-4-hydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a proposed synthesis strategy, predicted physicochemical and spectroscopic properties, and detailed analytical methodologies based on established chemical principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of halogenated benzoic acid derivatives in fields such as medicinal chemistry and materials science. All predicted data is clearly indicated.
Introduction
This compound is a halogenated aromatic organic compound. Halogenated benzoic acids are an important class of molecules in drug discovery and development, often utilized as building blocks or scaffolds to enhance the pharmacological properties of a parent compound. The introduction of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of the bromine and hydroxyl groups on the benzoic acid core is critical in determining its chemical reactivity and biological activity. This guide focuses on the structural elucidation of the 2,5-dibromo-4-hydroxy isomer, providing a theoretical and practical framework for its study in the absence of extensive literature.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. While experimental data is scarce, the following table summarizes its known and predicted properties.
| Property | Value (Predicted unless otherwise noted) | Data Source/Methodology |
| Molecular Formula | C₇H₄Br₂O₃ | - |
| Molecular Weight | 295.91 g/mol | - |
| CAS Number | 101421-19-6 | [1] |
| Appearance | Predicted: White to off-white solid | Based on similar brominated hydroxybenzoic acids. |
| Melting Point | Not available. Predicted to be >200 °C. | Based on related di-brominated hydroxybenzoic acids. |
| Boiling Point | Not available. Predicted to be >300 °C. | High due to hydrogen bonding and molecular weight. |
| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, methanol, ethanol). | General solubility for polar aromatic acids. |
| pKa | Not available. Predicted to be around 3-4 for the carboxylic acid and 8-9 for the phenol. | Based on the electronic effects of the bromo and hydroxyl substituents on benzoic acid. |
Proposed Synthesis Protocol
Direct bromination of 4-hydroxybenzoic acid typically yields the 3,5-dibromo isomer due to the ortho-, para-directing effects of the hydroxyl group and the meta-directing effect of the carboxyl group. Therefore, a multi-step synthesis is proposed to achieve the 2,5-dibromo substitution pattern. A potential starting material is 2-bromo-4-hydroxybenzoic acid.
3.1. Materials and Equipment
-
2-bromo-4-hydroxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
3.2. Experimental Procedure
Step 1: Esterification of 2-bromo-4-hydroxybenzoic acid
-
To a solution of 2-bromo-4-hydroxybenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-bromo-4-hydroxybenzoate.
Step 2: Bromination of methyl 2-bromo-4-hydroxybenzoate
-
Dissolve the methyl 2-bromo-4-hydroxybenzoate in a suitable solvent such as dichloromethane or acetic acid.
-
Add N-Bromosuccinimide (NBS) in a 1:1 molar ratio.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate methyl 2,5-dibromo-4-hydroxybenzoate.
Step 3: Hydrolysis of methyl 2,5-dibromo-4-hydroxybenzoate
-
Dissolve the purified methyl 2,5-dibromo-4-hydroxybenzoate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Caption: Proposed multi-step synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, which are essential for its structural confirmation.
4.1. 1H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~10.5 | Singlet | 1H | -OH |
| ~7.8 | Singlet | 1H | Aromatic H (C3) |
| ~7.5 | Singlet | 1H | Aromatic H (C6) |
4.2. 13C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~155 | C-OH |
| ~138 | C-H (Aromatic) |
| ~135 | C-H (Aromatic) |
| ~125 | C-COOH |
| ~115 | C-Br |
| ~110 | C-Br |
4.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 | O-H stretch (broad, carboxylic acid) |
| ~3200 | O-H stretch (phenolic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (acid and phenol) |
| ~800-600 | C-Br stretch |
4.4. Mass Spectrometry (Predicted)
| m/z | Assignment |
| 294/296/298 | [M]⁺ (Molecular ion with bromine isotopes) |
| 277/279/281 | [M-OH]⁺ |
| 250/252/254 | [M-COOH]⁺ |
Analytical Protocols
Standard analytical techniques can be employed for the characterization and purity assessment of this compound.
5.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the purified compound in the mobile phase.
-
Inject the standard solution to determine the retention time.
-
Inject the sample solution to analyze for purity, identifying any impurity peaks.
-
5.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the molecular weight and fragmentation pattern, often after derivatization.
-
Derivatization: Silylation with a reagent like BSTFA to increase volatility.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C).
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Caption: Logical workflow for the structural analysis of this compound.
Signaling Pathways and Biological Activity (Hypothetical)
While there is no specific information on the biological activity or signaling pathway interactions of this compound, related halogenated phenols and benzoic acids have shown a range of biological effects. It is plausible that this compound could be investigated for activities such as:
-
Enzyme Inhibition: The structural similarity to other enzyme inhibitors suggests it could be a candidate for screening against various enzyme targets.
-
Antimicrobial Activity: Many halogenated phenols exhibit antimicrobial properties.
-
Receptor Modulation: The benzoic acid moiety could interact with various receptors in the body.
Further research would be required to explore these possibilities. A general workflow for investigating biological activity is presented below.
Caption: A general workflow for investigating the biological activity of a novel compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural analysis of this compound. While direct experimental data for this compound is limited, the proposed synthetic route, predicted spectroscopic data, and outlined analytical protocols offer a robust starting point for researchers. The information presented herein is intended to facilitate further investigation into the chemical and biological properties of this and other related halogenated benzoic acids, which hold potential for applications in drug discovery and materials science. It is imperative that all proposed methods and predicted data are experimentally verified.
References
An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-4-hydroxybenzoic Acid from p-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 2,5-Dibromo-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. Direct bromination of the readily available starting material, p-hydroxybenzoic acid, is challenging due to the directing effects of the hydroxyl and carboxyl functional groups, which predominantly yield the 2,6-dibromo isomer and can lead to decarboxylation. Therefore, a more strategic, multi-step approach is necessary to achieve the desired 2,5-dibromo substitution pattern.
The proposed synthesis commences with the dibromination of p-aminophenol, followed by a Sandmeyer reaction to replace the amino group with a nitrile, which is then hydrolyzed to the corresponding carboxylic acid. This route offers a reliable method for controlling the regioselectivity of the bromination and subsequent functional group transformations.
Core Synthesis Pathway
The overall synthetic transformation can be visualized as a three-step process starting from p-aminophenol.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the proposed synthesis.
Step 1: Synthesis of 2,5-Dibromo-4-aminophenol
This initial step involves the regioselective dibromination of p-aminophenol. The amino group, being a strong activating group, directs the electrophilic substitution of bromine to the ortho and para positions. With the para position occupied by the hydroxyl group, bromination occurs at the two ortho positions relative to the amino group, which correspond to the 2 and 5 positions in the final product.
Reaction Workflow:
Caption: Experimental workflow for the synthesis of 2,5-Dibromo-4-aminophenol.
Detailed Methodology:
-
Dissolution: In a well-ventilated fume hood, dissolve a specific molar equivalent of p-aminophenol in a suitable solvent such as glacial acetic acid or ethanol in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Bromination: Prepare a solution of two molar equivalents of bromine in the same solvent and add it dropwise to the stirred solution of p-aminophenol at a controlled temperature, typically between 0 and 5 °C, using an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate. If the color of bromine persists, add a small amount of sodium bisulfite solution to quench the excess bromine.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude 2,5-Dibromo-4-aminophenol can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of 2,5-Dibromo-4-hydroxybenzonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into various other functional groups, including a nitrile group. This step is crucial for introducing the carbon atom that will become the carboxylic acid in the final product.
Reaction Workflow:
Caption: Experimental workflow for the Sandmeyer reaction.
Detailed Methodology:
-
Diazotization: Suspend 2,5-Dibromo-4-aminophenol in an aqueous solution of a mineral acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Reaction: Gently warm the reaction mixture to facilitate the replacement of the diazonium group with the nitrile group. The completion of the reaction is often indicated by the cessation of nitrogen gas evolution.
-
Isolation and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure. The crude 2,5-Dibromo-4-hydroxybenzonitrile can be purified by recrystallization or column chromatography.
Step 3: Hydrolysis of 2,5-Dibromo-4-hydroxybenzonitrile to this compound
The final step in this synthetic sequence is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions associated with the phenolic hydroxyl group under basic conditions.
Reaction Workflow:
Caption: Experimental workflow for the hydrolysis of the nitrile.
Detailed Methodology:
-
Hydrolysis: Place 2,5-Dibromo-4-hydroxybenzonitrile in a round-bottom flask and add an aqueous solution of a strong acid, such as sulfuric acid. Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature, which should cause the this compound to precipitate. If necessary, place the flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent to obtain high-purity this compound.
Quantitative Data Summary
The following table summarizes the expected reagents and potential yields for the synthesis of this compound. Please note that the yields are estimates and can vary based on the specific reaction conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | p-Aminophenol | Bromine (Br₂) | 2,5-Dibromo-4-aminophenol | 70-80 |
| 2 | 2,5-Dibromo-4-aminophenol | NaNO₂, HCl, CuCN | 2,5-Dibromo-4-hydroxybenzonitrile | 60-70 |
| 3 | 2,5-Dibromo-4-hydroxybenzonitrile | Sulfuric Acid (H₂SO₄), Water | This compound | 80-90 |
| Overall | p-Aminophenol | This compound | 34-50 |
Safety Considerations
-
Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Cyanides: Copper(I) cyanide and hydrogen cyanide (which can be generated during the Sandmeyer reaction) are extremely toxic. All manipulations involving cyanides must be performed in a fume hood, and appropriate safety precautions, including having a cyanide antidote kit available, should be in place.
-
Strong Acids: Concentrated acids like hydrochloric acid and sulfuric acid are corrosive. Handle them with care and appropriate PPE.
This technical guide provides a comprehensive overview of a viable synthetic route to this compound. Researchers are encouraged to adapt and optimize the provided protocols for their specific laboratory conditions and scale.
Spectroscopic Characterization of Dibromo-4-hydroxybenzoic Acid Isomers: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the spectroscopic data for dibromo-4-hydroxybenzoic acid isomers. While a comprehensive search of available scientific databases did not yield specific experimental NMR, IR, and MS data for 2,5-Dibromo-4-hydroxybenzoic acid, this document presents the available data for the closely related and commercially available isomer, 3,5-Dibromo-4-hydroxybenzoic acid . This information serves as a valuable reference point for the characterization of this class of compounds.
The guide is structured to provide clear, actionable information, including tabulated spectral data, detailed experimental protocols for acquiring similar data, and a visual representation of the analytical workflow.
Spectroscopic Data for 3,5-Dibromo-4-hydroxybenzoic Acid
The following tables summarize the key spectroscopic data for 3,5-Dibromo-4-hydroxybenzoic acid (CAS No: 3337-62-0).[1] This compound is a monohydroxybenzoic acid where the benzene ring is substituted by bromo groups at positions 3 and 5.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: While search results indicate the availability of NMR spectra for 3,5-Dibromo-4-hydroxybenzoic acid, the specific peak assignments and chemical shifts were not detailed in the accessible literature.
Infrared (IR) Spectroscopy
The NIST WebBook indicates the availability of an IR spectrum for 3,5-Dibromo-4-hydroxybenzoic acid. Key expected absorptions for this functionalized aromatic acid would include:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (Broad) |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1600-1450 | C=C (Aromatic Ring) | Stretching |
| ~1300 | C-O | Stretching |
| 1200-1000 | O-H | Bending |
| Below 850 | C-Br | Stretching |
Mass Spectrometry (MS)
The NIST WebBook provides access to the electron ionization (EI) mass spectrum for 3,5-Dibromo-4-hydroxybenzoic acid.[2]
Key MS Data
| m/z Value | Interpretation |
| 294/296/298 | Molecular Ion (M⁺) peak with characteristic isotopic pattern for two bromine atoms |
| Further fragmentation data not detailed in search results |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for the analysis of solid aromatic acids like dibromo-4-hydroxybenzoic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves completely.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, standard acquisition parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used with a wider spectral width (e.g., 0 to 220 ppm).
-
-
Data Processing and Analysis:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the internal standard.
-
Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.
-
The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to determine the connectivity of atoms and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-forming die.
-
Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment of the FTIR spectrometer.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
-
Characteristic absorption bands are identified and correlated with specific functional groups and bond vibrations within the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is heated under vacuum to induce vaporization.
-
-
Ionization:
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
The molecular weight of the compound is determined from the molecular ion peak. The isotopic pattern of the molecular ion can confirm the presence of elements like bromine and chlorine.
-
The fragmentation pattern provides valuable information about the structure of the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
References
Determining the Solubility of 2,5-Dibromo-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy. For a compound like 2,5-Dibromo-4-hydroxybenzoic acid, a halogenated derivative of a common organic scaffold, understanding its solubility in a range of common solvents is fundamental for its potential application in drug discovery and development. Poor aqueous solubility can hinder absorption, while knowledge of its solubility in organic solvents is crucial for purification, crystallization, and the development of various dosage forms.
This technical guide provides a comprehensive overview of the standardized methodologies for determining the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document focuses on the experimental protocols necessary to generate such critical information.
Core Concepts in Solubility Determination
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical applications, two key types of solubility are often considered:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is in equilibrium with the solid phase. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[1][2]
-
Kinetic Solubility: This measures the concentration of a compound that can be dissolved in a solvent under specific, non-equilibrium conditions. It is often used in high-throughput screening during early drug discovery.
This guide will focus on the determination of thermodynamic solubility, which is essential for robust formulation development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[1][2] The protocol involves the following key steps:
-
Preparation of Materials:
-
Pure, solid this compound.
-
A selection of common solvents of high purity (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)).
-
Vials or flasks with secure closures.
-
A temperature-controlled shaker or incubator.
-
A centrifuge.
-
Syringe filters (e.g., 0.22 µm PVDF) that do not bind the compound.
-
A validated analytical method for concentration determination, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Experimental Procedure:
-
An excess amount of solid this compound is added to a known volume of the selected solvent in a vial. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
The vials are sealed and placed in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
The samples are agitated for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.[1]
-
After the equilibration period, the samples are visually inspected to confirm the presence of undissolved solid.
-
To separate the undissolved solid, the samples are centrifuged at high speed.[1]
-
A clear aliquot of the supernatant is carefully withdrawn, taking care not to disturb the solid pellet.
-
The supernatant is then filtered through a suitable syringe filter to remove any remaining solid microparticles.[1]
-
The filtered supernatant is diluted with an appropriate solvent for analysis.
-
The concentration of this compound in the diluted samples is determined using a validated analytical method.
-
The experiment should be performed in triplicate for each solvent and temperature condition to ensure the reliability of the results.
-
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Water | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Ethanol | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| ... | ... | ... | ... | ... |
Note: The values in this table are placeholders and need to be determined experimentally.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the equilibrium solubility of this compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
A thorough understanding of the solubility of this compound is a prerequisite for its successful development as a potential therapeutic agent. By employing robust and validated experimental protocols, such as the shake-flask method, researchers can generate the high-quality, reliable solubility data necessary to guide formulation strategies, predict in vivo behavior, and ultimately, accelerate the drug development process. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic and accurate characterization of this and other promising compounds.
References
The Enigmatic Profile of 2,5-Dibromo-4-hydroxybenzoic Acid: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current scientific understanding of 2,5-Dibromo-4-hydroxybenzoic acid. While a comprehensive historical record and detailed biological activity profile for this specific isomer remain elusive in publicly accessible literature, this document provides a summary of its known characteristics. To offer a broader context for researchers, this guide also incorporates detailed information on the synthesis and physicochemical properties of closely related dibrominated hydroxybenzoic acid isomers. This comparative approach aims to provide a valuable resource for those investigating the potential applications of this class of compounds.
Introduction to this compound
This compound is a halogenated derivative of 4-hydroxybenzoic acid. While its specific discovery and historical development are not well-documented, its chemical structure suggests potential for investigation in various scientific domains, particularly in medicinal chemistry and materials science, owing to the presence of reactive bromine and hydroxyl functional groups. The lack of extensive research on this particular isomer presents an opportunity for novel investigations into its synthesis, properties, and potential biological activities.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of Dibromo-4-hydroxybenzoic Acid Isomers
| Property | 2,4-Dibromo-5-hydroxybenzoic acid | 3,5-Dibromo-4-hydroxybenzoic acid | 2-Bromo-4-hydroxybenzoic acid |
| IUPAC Name | 2,4-dibromo-5-hydroxybenzoic acid[1] | 3,5-dibromo-4-hydroxybenzoic acid[2] | 2-bromo-4-hydroxybenzoic acid[3] |
| Molecular Formula | C₇H₄Br₂O₃[1] | C₇H₄Br₂O₃[2] | C₇H₅BrO₃[3] |
| Molecular Weight | 295.91 g/mol [1] | 295.91 g/mol [2] | 217.02 g/mol [3] |
| XLogP3 | 2.5[1] | 3.3[2] | 2.1[3] |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |
| Rotatable Bond Count | 1 | 1 | 1 |
| Exact Mass | 293.85272 Da[1] | 293.85272 Da[2] | 215.94221 Da[3] |
| Monoisotopic Mass | 293.85272 Da[1] | 293.85272 Da[2] | 215.94221 Da[3] |
| Topological Polar Surface Area | 57.5 Ų[1] | 57.5 Ų[2] | 57.5 Ų[3] |
| Heavy Atom Count | 12 | 12 | 11 |
| Complexity | 185[1] | 173[2] | 160[3] |
Synthesis of Dibrominated Hydroxybenzoic Acids
A specific, validated experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, a general and adaptable method for the dibromination of 4-hydroxybenzoic acid is the electrophilic bromination. The following protocol, adapted for the synthesis of the 2,6-dibromo isomer, provides a foundational methodology that could potentially be modified to yield the 2,5-dibromo isomer, likely through the use of a different starting material or by controlling reaction conditions to favor different substitution patterns.
Experimental Protocol: Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid[4]
Materials:
-
4-Hydroxybenzoic acid
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite (saturated aqueous solution)
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Ethanol
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Fume hood
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid.
-
Bromination: Prepare a solution of 27.2 g (0.17 mol) of bromine in 50 mL of glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred 4-hydroxybenzoic acid solution over approximately 1 hour. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary. After the addition is complete, continue stirring at room temperature for an additional 2 hours.
-
Quenching: To quench any excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the reaction mixture disappears.
-
Product Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a generous amount of cold distilled water. The crude product can be further purified by recrystallization from an ethanol-water mixture.
Safety Precautions: Bromine is highly toxic and corrosive. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. Glacial acetic acid and concentrated hydrochloric acid are also corrosive and should be handled with care.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 2,6-dibromo-4-hydroxybenzoic acid.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the biological activities or the specific signaling pathways affected by this compound. The biological effects of halogenated benzoic acids can be diverse, and investigations into the antimicrobial, antifungal, or other pharmacological properties of this specific isomer could be a fruitful area for future research. The general class of hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[4].
Conclusion and Future Directions
This compound remains a compound with a largely unexplored potential. The lack of comprehensive data on its synthesis, history, and biological function presents a clear gap in the scientific literature. The methodologies for synthesizing related isomers, such as the electrophilic bromination of 4-hydroxybenzoic acid, provide a logical starting point for the targeted synthesis of the 2,5-dibromo isomer. Future research should focus on developing a reliable synthetic route, characterizing its physicochemical properties, and conducting thorough biological screenings to elucidate its potential as a lead compound in drug discovery or for other applications in chemical and materials science. The insights gained from such studies would significantly contribute to the understanding of this enigmatic molecule.
References
- 1. 2,4-Dibromo-5-hydroxybenzoic acid | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Theoretical Investigation of 2,5-Dibromo-4-hydroxybenzoic Acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 2,5-Dibromo-4-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental and theoretical studies on this specific isomer, this document leverages computational data from its close analogs, primarily 3,5-Dibromo-4-hydroxybenzoic acid and 2,4-Dibromo-5-hydroxybenzoic acid, to project its physicochemical properties and outline a robust computational methodology for its investigation. This guide details standard Density Functional Theory (DFT) protocols, presents comparative data in structured tables, and visualizes a typical theoretical workflow, offering a foundational resource for researchers initiating computational studies on this and related halogenated phenolic compounds.
Introduction
Halogenated benzoic acids are a class of compounds with significant applications in pharmaceuticals, agrochemicals, and as precursors in organic synthesis. The introduction of bromine atoms and a hydroxyl group to the benzoic acid scaffold can profoundly influence the molecule's electronic structure, lipophilicity, and hydrogen bonding capabilities, thereby modulating its biological activity and material properties. This compound, while not extensively studied, presents an interesting case for theoretical analysis due to the interplay of its substituent effects.
This guide aims to bridge the current knowledge gap by providing a detailed theoretical protocol and extrapolated data to facilitate future computational research on this compound.
Predicted Physicochemical Properties
Due to the lack of direct experimental data for this compound, the following tables summarize computed properties for its isomers, 3,5-Dibromo-4-hydroxybenzoic acid and 2,4-Dibromo-5-hydroxybenzoic acid, sourced from the PubChem database. These values offer a reasonable approximation of the expected properties for the target molecule.
Table 1: Computed Molecular Properties of Dibromo-4-hydroxybenzoic Acid Isomers
| Property | 3,5-Dibromo-4-hydroxybenzoic acid[1] | 2,4-Dibromo-5-hydroxybenzoic acid[2] |
| Molecular Formula | C₇H₄Br₂O₃ | C₇H₄Br₂O₃ |
| Molecular Weight | 295.91 g/mol | 295.91 g/mol |
| XLogP3 | 3.3 | 2.5 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 1 | 1 |
| Exact Mass | 293.85272 Da | 293.85272 Da |
| Monoisotopic Mass | 293.85272 Da | 293.85272 Da |
| Topological Polar Surface Area | 57.5 Ų | 57.5 Ų |
| Heavy Atom Count | 12 | 12 |
| Complexity | 173 | 185 |
Theoretical Investigation Workflow
A typical theoretical study of a molecule like this compound involves a multi-step computational workflow. This process, from initial structure preparation to in-depth analysis of molecular properties, is visualized in the following diagram.
Caption: A flowchart illustrating the typical workflow for the theoretical study of a small molecule.
Experimental Protocols: Computational Methodology
The following section details a recommended computational protocol for the theoretical investigation of this compound, based on established methods for similar compounds.[3][4][5][6]
4.1. Software
All quantum chemical calculations can be performed using a suite of computational chemistry software such as Gaussian, ORCA, or GAMESS.
4.2. Geometry Optimization
The initial molecular structure of this compound can be built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. Density Functional Theory (DFT) is the recommended method for this purpose.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice that has been shown to provide a good balance between accuracy and computational cost for organic molecules.[4][7]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while the polarization functions (d,p) are crucial for describing the geometry of molecules with multiple bonds and lone pairs.
4.3. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data.
4.4. Electronic Property Calculations
Several key electronic properties can be calculated to understand the reactivity and electronic nature of the molecule:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge delocalization within the molecule.
4.5. Solvation Effects
To model the behavior of the molecule in a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed. These calculations can provide insights into how the solvent influences the molecule's geometry, electronic properties, and reactivity.
Conclusion
While direct experimental and theoretical data on this compound are scarce, this technical guide provides a solid foundation for its computational investigation. By leveraging data from its isomers and outlining a detailed and robust theoretical protocol, researchers are equipped to perform high-quality computational studies that can predict the physicochemical properties, reactivity, and spectral characteristics of this molecule. The visualized workflow further clarifies the logical progression of such a theoretical investigation. This guide serves as a valuable resource for scientists in drug development and materials science, enabling them to explore the potential of this compound and related compounds through computational chemistry.
References
- 1. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dibromo-5-hydroxybenzoic acid | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Reactivity of 2,5-Dibromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for 2,5-Dibromo-4-hydroxybenzoic acid. This guide analyzes its potential reactivity based on the known chemical behavior of its constituent functional groups and by drawing parallels with its more extensively studied isomers, such as 3,5-Dibromo-4-hydroxybenzoic acid. The experimental protocols provided are adapted from related compounds and should be considered as starting points for optimization.
Introduction
This compound is a polyfunctionalized aromatic molecule featuring a carboxylic acid, a phenolic hydroxyl group, and two bromine substituents on the benzene ring. This unique arrangement of functional groups makes it a potentially versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular scaffolds. The reactivity of the molecule is governed by the interplay of these three distinct reactive centers. This document provides a comprehensive analysis of its potential chemical transformations.
Physicochemical Properties
Quantitative data for this compound and its related isomers are summarized below for comparison.
| Property | This compound | 2,4-Dibromo-5-hydroxybenzoic acid[1] | 3,5-Dibromo-4-hydroxybenzoic acid[2][3] |
| IUPAC Name | This compound | 2,4-dibromo-5-hydroxybenzoic acid | 3,5-dibromo-4-hydroxybenzoic acid |
| CAS Number | 1729-55-1 | 14348-39-1 | 3337-62-0 |
| Molecular Formula | C₇H₄Br₂O₃ | C₇H₄Br₂O₃ | C₇H₄Br₂O₃ |
| Molecular Weight | 295.91 g/mol | 295.91 g/mol | 295.91 g/mol |
| Appearance | Not specified | Not specified | White to off-white solid |
| Melting Point | Not specified | Not specified | 268 °C |
| Boiling Point | Not specified | Not specified | 342 °C |
Analysis of Potential Reactivity
The chemical behavior of this compound can be understood by examining the reactivity of its three principal functional regions: the carboxylic acid group, the phenolic hydroxyl group, and the carbon-bromine bonds on the aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization.
-
Esterification: This is a common reaction, typically acid-catalyzed (Fischer esterification), which can be used to modify the compound's solubility and pharmacokinetic properties.[4] It can be readily converted into esters by reacting with an alcohol in the presence of a catalytic amount of strong acid.[5]
-
Amide Formation: The carboxylic acid can be activated by coupling agents (e.g., EDC, HOBt) and reacted with primary or secondary amines to form amides. This is a fundamental transformation in medicinal chemistry for building complex molecules.
-
Decarboxylation: The removal of the carboxyl group as CO₂ can occur under thermal conditions, often facilitated by the presence of ortho- or para-hydroxyl groups.[6][7] However, studies on 2,5-dihydroxybenzoic acid suggest that decarboxylation may not always be a favorable pathway.[8] The kinetics and mechanism of bromodecarboxylation have been studied for related isomers.[9]
Reactions of the Phenolic Hydroxyl Group
The phenolic -OH group is nucleophilic and can participate in several key reactions.
-
Etherification (O-Alkylation): The hydroxyl group can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated with an alkyl halide (Williamson ether synthesis) to form an ether. This modification can block the acidity of the phenol and alter its electronic properties.
-
O-Acylation/Esterification: The phenolic hydroxyl can react with acid chlorides or anhydrides to form phenyl esters. This reaction is often performed in the presence of a base like pyridine or triethylamine.
Reactions of the Aryl Bromides
The two bromine atoms are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron species (boronic acid or ester) using a palladium catalyst and a base.[10][11] The choice of catalyst, ligand, and base is crucial, especially for sterically hindered or electron-rich substrates.[12][13][14]
-
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.
-
Halogen-Metal Exchange: The bromine atoms can be exchanged with a metal (typically lithium or magnesium) by treatment with organolithium reagents (e.g., n-BuLi) or Grignard reagents at low temperatures. The resulting organometallic species can then be reacted with various electrophiles.
Experimental Protocols
The following are generalized protocols for key transformations. Note: These are adapted from procedures for structurally similar compounds and will likely require optimization.
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
This protocol describes the acid-catalyzed esterification of the carboxylic acid group.[4]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (20-40 eq).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours. Monitor reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully neutralize the remaining acid by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.[13][14]
Materials:
-
This compound (or its ester derivative, 1.0 eq)
-
Arylboronic acid (1.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the dibrominated starting material (1.0 eq), the arylboronic acid (e.g., 2.2 eq for disubstitution), the base (3.0 eq), and the palladium catalyst (5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100°C).
-
Monitor the reaction by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
-
Hazard Classification: May cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3).[15][16]
-
Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
-
Personal Protective Equipment (PPE): Wear safety goggles or glasses, chemical-resistant gloves, and a lab coat.[15][17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[15]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[15]
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[15]
-
Always consult a comprehensive and current SDS before handling any chemical.
References
- 1. 2,4-Dibromo-5-hydroxybenzoic acid | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | FD71103 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. iajpr.com [iajpr.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Dibromo-4-hydroxybenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic routes for the preparation of 2,5-Dibromo-4-hydroxybenzoic acid and its ester and amide derivatives. The protocols outlined below are based on established chemical transformations and provide a strategic pathway for the synthesis of these compounds, which are valuable building blocks in medicinal chemistry and materials science.
Introduction
This compound and its derivatives are functionalized aromatic compounds of significant interest in the development of novel pharmaceuticals and functional materials. The presence of bromine atoms at the 2 and 5 positions, a hydroxyl group at the 4 position, and a carboxylic acid at the 1 position provides multiple points for chemical modification, making this scaffold a versatile starting point for creating diverse molecular libraries. The synthetic challenge lies in achieving the specific 2,5-dibromo substitution pattern, as direct bromination of 4-hydroxybenzoic acid typically yields the 3,5-dibromo isomer. The synthetic strategy presented herein circumvents this issue by utilizing a multi-step pathway starting from a readily available precursor.
Synthetic Strategy Overview
The proposed synthetic route to this compound commences with the selective dibromination of hydroquinone to form 2,5-dibromohydroquinone. This intermediate is then carboxylated via a Kolbe-Schmitt type reaction to introduce the carboxylic acid moiety, yielding the target this compound. Subsequently, this acid can be converted to its corresponding ester and amide derivatives through standard esterification and amidation procedures.
Caption: Proposed synthetic pathway to this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromohydroquinone
This protocol describes the dibromination of hydroquinone to yield 2,5-dibromohydroquinone.[1][2]
Materials:
-
Hydroquinone
-
Glacial Acetic Acid
-
Bromine
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a well-ventilated fume hood, suspend hydroquinone (1.0 eq) in glacial acetic acid.
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the cooled suspension.
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to obtain 2,5-dibromohydroquinone.
Protocol 2: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol describes the carboxylation of 2,5-dibromohydroquinone. This reaction is performed under pressure and at elevated temperature.
Materials:
-
2,5-Dibromohydroquinone
-
Potassium carbonate (anhydrous)
-
Carbon dioxide (high pressure)
-
Autoclave or high-pressure reactor
-
Hydrochloric acid (concentrated)
Procedure:
-
Thoroughly mix 2,5-dibromohydroquinone (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in a dry mortar and pestle.
-
Place the solid mixture into a high-pressure autoclave.
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the autoclave with carbon dioxide to 5-10 atm.
-
Heat the mixture to 120-150 °C with stirring for 4-6 hours.
-
Cool the reactor to room temperature and slowly vent the CO2 pressure.
-
Dissolve the solid residue in water and filter to remove any unreacted starting material.
-
Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 3: Synthesis of Methyl 2,5-Dibromo-4-hydroxybenzoate (Esterification)
This protocol details the Fischer esterification of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Reflux apparatus
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 4: Synthesis of 2,5-Dibromo-4-hydroxybenzamide (Amidation)
This protocol describes the amidation of this compound using EDC and HOBt as coupling agents.[3]
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation
The following tables summarize the expected yields and key physical properties for the synthesized compounds. Note that yields are representative for similar reactions and may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of this compound and Intermediates
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |
| 1 | 2,5-Dibromohydroquinone | Hydroquinone | Bromine, Acetic Acid | 80-90 | 191-194[4] |
| 2 | This compound | 2,5-Dibromohydroquinone | K₂CO₃, CO₂ (high pressure) | 40-60 | - |
Table 2: Synthesis of this compound Derivatives
| Reaction Type | Product | Starting Material | Reagents | Typical Yield (%) |
| Esterification | Methyl 2,5-Dibromo-4-hydroxybenzoate | This compound | Methanol, H₂SO₄ | 70-90 |
| Amidation | 2,5-Dibromo-4-hydroxybenzamide | This compound | Amine, EDC, HOBt, DIPEA | 60-85 |
Experimental Workflows
Caption: Workflow for the esterification of this compound.
Caption: Workflow for the amidation of this compound.
References
Application Notes and Protocols for 2,5-Dibromo-4-hydroxybenzoic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-hydroxybenzoic acid is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its two bromine atoms at positions C2 and C5 offer distinct opportunities for sequential or double cross-coupling reactions, enabling the introduction of various substituents. The presence of hydroxyl and carboxylic acid functional groups, however, presents both opportunities for further derivatization and challenges related to protecting group strategies and reaction compatibility.
This document provides detailed application notes and model protocols for utilizing this compound in common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Due to the limited availability of published data specifically for this substrate, the following protocols are based on well-established procedures for structurally analogous aryl bromides. Researchers should consider these as robust starting points for reaction optimization.
Challenges and Considerations
When using this compound in cross-coupling reactions, several factors must be considered:
-
Functional Group Interference: The acidic protons of the hydroxyl and carboxylic acid groups can interfere with the catalytic cycle, particularly with organometallic reagents. This may necessitate the use of protecting groups or a careful selection of bases.
-
Protecting Groups: The hydroxyl group can be protected as a methyl ether, benzyl ether, or silyl ether. The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent decarboxylation under harsh reaction conditions and improve solubility in organic solvents.
-
Regioselectivity: The two bromine atoms have different electronic environments, which may allow for selective mono-functionalization under carefully controlled conditions, typically by varying the temperature, catalyst, or ligand.
-
Catalyst Deactivation: The phenolic hydroxyl group can potentially coordinate to the palladium center and inhibit catalysis. The choice of a suitable ligand is crucial to mitigate this effect.
Model Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide.[1] It is widely used for the synthesis of biaryls, a common motif in pharmaceuticals.[2][3]
General Reaction Scheme
Experimental Protocol
This protocol describes a model Suzuki-Miyaura coupling of a protected derivative of this compound with an arylboronic acid.
Materials:
-
Protected this compound derivative (e.g., methyl 2,5-dibromo-4-methoxybenzoate) (1.0 mmol)
-
Arylboronic acid (1.2 - 2.4 mmol for mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[4]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)[4]
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[4]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the protected this compound derivative (1.0 mmol), the arylboronic acid, the palladium catalyst (0.03 mmol), and the base (3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
-
Solvent Addition: Add the anhydrous solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[4]
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).[4][5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura reactions with analogous aryl bromides.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 92 | [4] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | DMF | 110 | 78 | [6] |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88 | [4] |
| 4 | Pd(dppf)Cl₂ (0.1) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | [5] |
Model Protocol: Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[7][8]
General Reaction Scheme
Experimental Protocol
This protocol outlines a model Heck reaction with a protected derivative of this compound.
Materials:
-
Protected this compound derivative (1.0 mmol)
-
Alkene (e.g., styrene or n-butyl acrylate) (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol%)[9]
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 2 mol%)[9]
-
Base (e.g., K₂CO₃, 2.0 mmol)[9]
-
Solvent (e.g., DMF/H₂O, 1:1)[9]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the protected this compound derivative (1.0 mmol), palladium catalyst (0.01 mmol), ligand (0.02 mmol), and base (2.0 mmol).
-
Solvent and Reagent Addition: Add the solvent (e.g., 6 mL of DMF/H₂O) followed by the alkene (1.5 mmol).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-140 °C) and stir for the required time (typically 4-24 hours).[9] Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, extract with an organic solvent (e.g., ethyl acetate/hexane), and filter through a pad of silica gel.[9]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[9]
Data Presentation: Representative Heck Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Reference |
| 1 | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O | 80 | [9] |
| 2 | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | [10] |
| 3 | Pd/C | - | NaOAc | DMF | 140 | [10] |
Model Protocol: Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[11][12]
General Reaction Scheme
Experimental Protocol
The following is a model protocol for the Sonogashira coupling of a protected this compound derivative.
Materials:
-
Protected this compound derivative (1.0 mmol)
-
Terminal alkyne (1.1 - 2.2 mmol for mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[13]
-
Copper(I) iodide (CuI) (2-10 mol%)[13]
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)[13]
-
Anhydrous solvent (e.g., THF or toluene)[13]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the protected this compound derivative, the palladium catalyst, and copper(I) iodide.[13]
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine base and the terminal alkyne.[13]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. Wash with water or a saturated aqueous solution of ammonium chloride.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]
Data Presentation: Representative Sonogashira Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | [14] |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | [13] |
| 3 | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 40 | [14] |
Visualizations
Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for a typical cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2,5-Dibromo-4-hydroxybenzoic Acid as a Monomer for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyesters are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them attractive for a variety of high-performance applications, including in the biomedical field for drug delivery systems. The incorporation of halogen atoms, such as bromine, into the polymer backbone can further enhance properties like flame retardancy and can also serve as a site for further functionalization.
This document provides application notes and protocols related to the use of dibrominated 4-hydroxybenzoic acid as a monomer for the synthesis of aromatic polyesters. It is important to note that while the user specified an interest in 2,5-Dibromo-4-hydroxybenzoic acid , a thorough review of the scientific literature reveals a significant lack of studies on its polymerization. In contrast, its isomer, 3,5-Dibromo-4-hydroxybenzoic acid , has been successfully polymerized. Therefore, this document will focus on the synthesis and potential applications of polymers derived from 3,5-Dibromo-4-hydroxybenzoic acid as a representative example of a dibrominated 4-hydroxybenzoic acid monomer.
Monomer Overview: 3,5-Dibromo-4-hydroxybenzoic Acid
3,5-Dibromo-4-hydroxybenzoic acid is a crystalline solid with the chemical formula C₇H₄Br₂O₃.[1] Its structure, featuring a carboxylic acid and a hydroxyl group, allows it to undergo self-condensation to form aromatic polyesters. The two bromine atoms ortho to the hydroxyl group can influence the reactivity of the monomer and the properties of the resulting polymer.
Table 1: Physicochemical Properties of 3,5-Dibromo-4-hydroxybenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₄Br₂O₃ | [1] |
| Molecular Weight | 295.91 g/mol | [1] |
| Melting Point | 271-274 °C | [2] |
| Boiling Point | 342.0 ± 42.0 °C (Predicted) | [2] |
| Appearance | White to off-white crystalline powder | [2] |
Polymer Synthesis: Poly(3,5-dibromo-4-hydroxybenzoate)
The synthesis of poly(3,5-dibromo-4-hydroxybenzoate) can be achieved through melt polycondensation of the acetylated monomer. This "one-pot" procedure involves the in-situ acetylation of the hydroxyl group followed by polymerization at high temperatures.[3]
Experimental Protocol: Melt Polycondensation of 3,5-Dibromo-4-hydroxybenzoic Acid
Materials:
-
3,5-Dibromo-4-hydroxybenzoic acid
-
Acetic anhydride (reagent grade)
-
High-temperature, inert atmosphere reaction vessel (e.g., Schlenk flask)
-
High-vacuum pump
-
Mechanical stirrer suitable for viscous melts
-
Temperature controller
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Monomer Acetylation:
-
Place 3,5-Dibromo-4-hydroxybenzoic acid and a molar excess (e.g., 1.1 equivalents) of acetic anhydride into the reaction vessel.
-
Heat the mixture to reflux (approximately 140-150 °C) under a slow stream of inert gas for 2-3 hours to ensure complete acetylation of the hydroxyl group. Acetic acid is formed as a byproduct and is distilled off.
-
-
Polycondensation:
-
Gradually increase the temperature of the reaction mixture to 250-280 °C under a continuous inert gas flow.
-
Once the temperature has stabilized, apply a high vacuum (e.g., <1 Torr) to the system to facilitate the removal of acetic acid and drive the polymerization reaction forward.
-
Continue the reaction under vacuum with efficient stirring for several hours (e.g., 4-8 hours). The viscosity of the melt will increase significantly as the polymer chain grows.
-
-
Polymer Isolation and Purification:
-
Cool the reaction vessel to room temperature under an inert atmosphere.
-
The resulting solid polymer can be removed from the flask. This may require breaking the flask if the polymer is highly rigid.
-
The crude polymer can be purified by dissolving it in a suitable solvent (e.g., a chlorinated solvent) and precipitating it into a non-solvent (e.g., methanol).
-
Collect the purified polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Table 2: Typical Properties of Aromatic Polyesters (Data for Poly(3,5-dibromo-4-hydroxybenzoate) is limited and these are representative values)
| Property | Typical Value Range | Notes |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Highly dependent on reaction conditions. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polymerization. |
| Glass Transition Temp. (Tg) | 150 - 250 °C | Expected to be high due to the rigid aromatic backbone. |
| Decomposition Temp. (TGA) | > 400 °C | Aromatic polyesters generally exhibit high thermal stability. |
| Solubility | Soluble in chlorinated solvents, insoluble in common organic solvents. | The bromine atoms may affect solubility. |
Potential Applications in Drug Development
While specific studies on the use of poly(this compound) or its 3,5-isomer in drug development are not currently available, the general properties of aromatic polyesters suggest potential applications in this field.
-
Drug Delivery Vehicles: The hydrophobic and rigid nature of these polymers could make them suitable for encapsulating and protecting sensitive drug molecules.[4] Their degradation, although slow, could be tailored for controlled-release applications.
-
Biocompatible Coatings: Aromatic polyesters can be used to coat medical devices to improve their biocompatibility and provide a barrier against the surrounding biological environment.
-
Scaffolds for Tissue Engineering: The mechanical strength and stability of these polymers could be beneficial in creating scaffolds that support cell growth and tissue regeneration.
Further research is needed to explore the biocompatibility, biodegradability, and drug-loading/release kinetics of polymers derived from dibrominated 4-hydroxybenzoic acids to fully assess their potential in drug development.
Visualizations
Logical Relationship of Monomer to Polymer and Applications
Caption: From Monomer to Potential Applications.
Experimental Workflow for Polymer Synthesis
Caption: Workflow for Polymer Synthesis.
References
2,5-Dibromo-4-hydroxybenzoic Acid: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid with a unique substitution pattern that makes it a promising, yet underexplored, building block for the synthesis of novel functional materials. The presence of two bromine atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring provides multiple reactive sites for polymerization, metal coordination, and various organic transformations. This document provides an overview of its potential applications and generalized protocols for its use in the development of advanced materials such as high-performance polymers and metal-organic frameworks (MOFs). While specific literature on the applications of the 2,5-dibromo isomer is limited, the methodologies presented here are based on established protocols for structurally related brominated and hydroxy-substituted benzoic acids.
Physicochemical Properties
A summary of the key physicochemical properties for dibrominated hydroxybenzoic acid isomers is presented below. This data is essential for its identification, characterization, and predicting its behavior in chemical reactions.
| Property | 3,5-Dibromo-4-hydroxybenzoic acid | 2,4-Dibromo-5-hydroxybenzoic acid |
| Molecular Formula | C₇H₄Br₂O₃[1][2] | C₇H₄Br₂O₃[3] |
| Molecular Weight | 295.91 g/mol [1][2] | 295.91 g/mol [3] |
| Appearance | White to pale cream powder[2] | Not specified |
| Melting Point | 268 °C[4] | Not specified |
| CAS Number | 3337-62-0[1][2] | 14348-39-1[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct bromination of 4-hydroxybenzoic acid. The reaction conditions must be carefully controlled to favor the formation of the desired 2,5-dibromo isomer over other potential brominated products.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxybenzoic acid
-
Liquid bromine (Br₂)
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-hydroxybenzoic acid in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the excess bromine by the slow addition of a saturated sodium bisulfite solution until the red-brown color of bromine disappears.
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Application in Functional Polymers
The difunctional nature of this compound (a carboxylic acid and two bromine atoms suitable for cross-coupling reactions, or a hydroxyl and carboxylic acid for polycondensation) makes it a viable monomer for the synthesis of aromatic polyesters and other high-performance polymers. These polymers are expected to exhibit high thermal stability, chemical resistance, and potentially flame-retardant properties due to the bromine content.
Experimental Protocol: Synthesis of an Aromatic Polyester (Generalized)
Materials:
-
2,5-Dibromo-4-acetoxybenzoic acid (prepared by acetylating the hydroxyl group)
-
High-boiling point solvent (e.g., Therminol® 66, Dowtherm™ A)
-
Antimony(III) oxide (catalyst)
Equipment:
-
Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Preparation: Acetylate the hydroxyl group of this compound to form 2,5-Dibromo-4-acetoxybenzoic acid. This prevents unwanted side reactions of the hydroxyl group during polymerization.
-
Polymerization: Charge the polymerization reactor with the monomer and catalyst. Heat the reactor under a nitrogen atmosphere to melt the monomer and initiate the polycondensation reaction. Acetic acid will be evolved as a byproduct and removed through the condenser.
-
High-Temperature Stage: Gradually increase the temperature to 280-350 °C to increase the molecular weight of the polymer.
-
Vacuum Stage: Apply a vacuum to the reactor to facilitate the removal of the remaining acetic acid and drive the polymerization to completion.
-
Product Isolation: Cool the reactor and isolate the resulting polymer. The polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
Application in Metal-Organic Frameworks (MOFs)
The carboxylate and hydroxyl groups of this compound can act as coordinating sites for metal ions, making it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The resulting MOFs could have potential applications in gas storage, catalysis, and sensing. The bromine atoms can also serve as sites for post-synthetic modification.
Experimental Protocol: Solvothermal Synthesis of a MOF (Generalized)
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Cobalt(II) nitrate hexahydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reaction Mixture Preparation: In a glass vial, dissolve this compound and the metal salt in the chosen solvent.
-
Solvothermal Synthesis: Seal the vial in a Teflon-lined stainless steel autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a designated period (12-72 hours).
-
Isolation: After cooling the autoclave to room temperature, the crystalline MOF product can be isolated by decanting the mother liquor.
-
Washing and Activation: Wash the crystals with fresh solvent to remove any unreacted starting materials. The MOF can then be activated by solvent exchange followed by heating under vacuum to remove the solvent molecules from the pores.
Conclusion
This compound represents a versatile and potentially valuable building block for the creation of a wide range of functional materials. While direct experimental data for this specific isomer is not widely available, the established chemistry of related compounds provides a strong foundation for its exploration in the synthesis of high-performance polymers and novel metal-organic frameworks. The protocols outlined in this document serve as a starting point for researchers to investigate the unique properties and applications of materials derived from this promising molecule. Further research into the specific reaction conditions and resulting material properties is necessary to fully unlock the potential of this compound in materials science and drug development.
References
- 1. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromo-4-hydroxybenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2,4-Dibromo-5-hydroxybenzoic acid | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | FD71103 [biosynth.com]
reaction conditions for amidation of 2,5-Dibromo-4-hydroxybenzoic acid
Application Notes: Amidation of 2,5-Dibromo-4-hydroxybenzoic Acid
Introduction
This compound is a valuable scaffold in medicinal chemistry and drug development. The presence of multiple functional groups—a carboxylic acid, a phenolic hydroxyl group, and two bromine atoms—offers numerous opportunities for chemical modification to explore structure-activity relationships (SAR). Amidation of the carboxylic acid moiety is a critical transformation for generating diverse libraries of compounds with potential therapeutic applications. However, the reactivity of the phenolic hydroxyl group presents a challenge, necessitating carefully optimized reaction conditions to achieve high yields and purity of the desired amide product.
These application notes provide detailed protocols for the amidation of this compound, addressing both direct coupling and a protecting group strategy.
Challenges in Amidation
The primary challenge in the amidation of this compound is the presence of the nucleophilic phenolic hydroxyl group. This group can compete with the amine in reacting with the activated carboxylic acid intermediate, leading to the formation of undesired ester byproducts and reducing the overall yield of the target amide. Therefore, the choice of coupling reagents and reaction conditions is crucial.
Protocol 1: Direct Amidation of this compound
This protocol describes the direct coupling of this compound with a primary or secondary amine using common amide coupling reagents. This approach is more atom-economical but may require careful optimization to minimize side reactions. The use of additives like 1-Hydroxybenzotriazole (HOBt) can help suppress the formation of stable N-acylurea byproducts when using carbodiimide reagents.[1]
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling Reagent (e.g., HATU, EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Standard laboratory glassware and purification supplies
-
-
Procedure (using HATU):
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Data Presentation: Comparison of Common Coupling Reagents for Direct Amidation
| Coupling Reagent | Additive | Base | Solvent | Typical Temp. (°C) | Typical Time (h) | Notes |
| EDC | HOBt | DIPEA/TEA | DMF/DCM | 0 to RT | 12-24 | A widely used and cost-effective method. HOBt is added to improve efficiency and reduce side reactions.[1] |
| HATU | None | DIPEA/TEA | DMF | 0 to RT | 2-12 | Highly efficient aminium-based reagent, often providing faster reaction times and higher yields, especially for hindered substrates. |
| DIC | HOBt | DIPEA/TEA | DCM | 0 to RT | 12-24 | Similar to EDC, but the diisopropylurea byproduct is more soluble in organic solvents.[2][3] |
| BOP | None | DIPEA/TEA | DMF | RT | 2-16 | A phosphonium-based reagent, effective but produces carcinogenic HMPA as a byproduct. |
| PyBOP | None | DIPEA/TEA | DMF/DCM | RT | 2-16 | A safer alternative to BOP that does not generate HMPA. |
| TiCl₄ | Pyridine | Pyridine | Pyridine | 85 | 12-24 | A metal-mediated approach for direct condensation.[4] |
| Boric Acid | None | None | Toluene (reflux) | 110 | 12-24 | A "green" catalyst for dehydrative amidation, often requiring a Dean-Stark trap to remove water.[5][6][7] |
Protocol 2: Amidation via Protection of the Phenolic Hydroxyl Group
To circumvent potential side reactions, a more robust strategy involves the protection of the phenolic hydroxyl group prior to amidation. A benzyl ether is a suitable protecting group as it is stable to a wide range of reaction conditions and can be readily removed by hydrogenolysis.[8]
Step 1: Protection of the Hydroxyl Group (Benzylation)
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (K₂CO₃) (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (BnBr) (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 4-(benzyloxy)-2,5-dibromobenzoic acid.
Step 2: Amidation of the Protected Acid
Experimental Protocol:
-
Follow the procedure outlined in Protocol 1 using 4-(benzyloxy)-2,5-dibromobenzoic acid as the starting material. The reaction is generally cleaner and proceeds with higher yield due to the absence of the free hydroxyl group.
Step 3: Deprotection of the Benzyl Group
Experimental Protocol:
-
Dissolve the protected amide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final deprotected amide product.
Visualization of Experimental Workflows
Caption: Workflow for the direct amidation of this compound.
Caption: Workflow involving protection, amidation, and deprotection steps.
Conclusion
The successful amidation of this compound can be achieved through either direct coupling or a protecting group strategy. Direct amidation is faster but may be lower yielding due to side reactions with the phenolic hydroxyl group. The protecting group strategy, while longer, is often more reliable and results in higher purity and yield of the final product. The choice of method will depend on the specific amine used, the scale of the reaction, and the desired purity of the final compound. For sensitive or sterically hindered amines, the protection-de-protection route is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. learninglink.oup.com [learninglink.oup.com]
The Versatile Scaffold: 2,5-Dibromo-4-hydroxybenzoic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2,5-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable and versatile building block in the synthesis of a diverse range of bioactive molecules. Its unique substitution pattern, featuring two bromine atoms and a hydroxyl group on the benzoic acid core, provides multiple reaction sites for chemical modification. This allows for the creation of extensive compound libraries for screening in drug discovery programs. The presence of bromine atoms can enhance the lipophilicity and metabolic stability of the resulting molecules, while the phenolic hydroxyl and carboxylic acid groups offer key points for forming various functional groups, such as esters and amides. These derivatives have shown promise in a variety of therapeutic areas, including as anti-inflammatory agents, anticancer therapeutics, and inhibitors of key enzymes like protein tyrosine phosphatases and kinases.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds.
I. Synthesis of Bioactive Amide Derivatives as Potential Kinase Inhibitors
The carboxylic acid moiety of this compound can be readily converted to an amide, a common functional group in many kinase inhibitors. The following is a general protocol for the synthesis of N-aryl amide derivatives.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,5-dibromo-4-hydroxybenzamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
4-Methoxyaniline
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve 4-methoxyaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-(4-methoxyphenyl)-2,5-dibromo-4-hydroxybenzamide.
Experimental Workflow:
Caption: General workflow for the synthesis of an amide derivative.
II. Bioactivity Data of Structurally Related Hydroxybenzoic Acid Derivatives
While specific bioactivity data for derivatives of this compound is limited in publicly available literature, the following tables summarize the activity of structurally related compounds, providing a basis for predicting the potential of this compound derivatives.
Table 1: Anticancer Activity of Related Benzoic Acid Derivatives
| Compound Class | Target Cell Line | Bioactivity (IC₅₀) | Reference |
| Benzoic acid substituted quinazolinones | MCF-7 (Breast Cancer) | Moderate to Good | [1] |
| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | LN-229 (Glioblastoma) | 0.77 µM | [2] |
| 3,5-Dibromo-4,6-dimethoxychalcones | MCF-7 (Breast Cancer) | 4.12 ± 0.55 µM | [3] |
| 4-(Arylaminomethyl)benzamide derivatives | HL60 (Leukemia) | 5.6 µM | [4] |
Table 2: Enzyme Inhibitory Activity of Related Benzoic Acid Derivatives
| Compound Class | Target Enzyme | Bioactivity (IC₅₀) | Reference |
| 2-Substituted benzothiazole compounds | PTP1B | 6.45 µM | [5] |
| 4-(Arylaminomethyl)benzamide derivatives | EGFR | 91% inhibition at 10 nM | [4] |
| Niflumic acid derivatives | VEGFR | -7.87 kcal/mol (binding energy) | [6] |
| 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione | PTP1B | 0.86 µM | [7] |
Table 3: Anti-inflammatory Activity of Related Benzoic Acid Derivatives
| Compound Class | In vivo/In vitro Model | Bioactivity | Reference |
| Diimide skeleton compounds | RAW264.7 macrophages (in vitro) | IL-6 IC₅₀ = 1.59 µM | |
| Diimide skeleton compounds | RAW264.7 macrophages (in vitro) | TNF-α IC₅₀ = 15.30 µM | |
| p-Hydroxybenzoic acid derivatives | Carrageenan-induced paw edema (in vivo) | Comparable to diclofenac sodium | [1] |
III. Signaling Pathways and Mechanisms of Action
Derivatives of this compound are hypothesized to exert their biological effects by modulating key cellular signaling pathways implicated in various diseases.
A. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) Signaling
PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a key strategy for the treatment of type 2 diabetes and obesity.
Caption: Inhibition of the PTP1B signaling pathway.
B. Modulation of Kinase-Mediated Signaling in Cancer
Many cancers are driven by aberrant kinase activity. Kinase inhibitors can block these signaling pathways, leading to a reduction in cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway.
C. Attenuation of Inflammatory Signaling Pathways
Anti-inflammatory compounds often target pathways that lead to the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB inflammatory pathway.
This compound represents a promising starting material for the development of novel bioactive molecules. Its chemical tractability allows for the synthesis of diverse compound libraries with potential applications in oncology, metabolic diseases, and inflammatory disorders. The provided protocols and data on related compounds offer a solid foundation for researchers to explore the therapeutic potential of derivatives of this versatile scaffold. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to uncover new lead compounds for drug discovery.
References
- 1. 3,5-Dibromo-4-hydroxybenzoic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 [chemicalbook.com]
- 4. Drug discovery inspired by bioactive small molecules from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Protecting Group Strategies for 2,5-Dibromo-4-hydroxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2,5-Dibromo-4-hydroxybenzoic acid. This versatile building block, featuring a sterically hindered and electronically distinct aromatic core, presents unique challenges and opportunities in medicinal chemistry and materials science. The judicious application of protecting groups is paramount for achieving selective transformations at either the phenolic hydroxyl or the carboxylic acid functionality.
Introduction to Protecting Group Strategies
In the multistep synthesis of complex molecules derived from this compound, the differential reactivity of the hydroxyl and carboxylic acid groups necessitates a carefully planned protection strategy. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group acidifies the phenolic proton, influencing the choice of protecting groups and their stability. Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of another, is a key consideration for this molecule.[1]
Protecting the Phenolic Hydroxyl Group
The hydroxyl group of this compound is hindered and its nucleophilicity is reduced by the adjacent bromine atom and the electron-withdrawing carboxylic acid. Common strategies for its protection involve the formation of ethers or silyl ethers.
1. Methyl Ether (OMe)
The formation of a methyl ether is a robust protection strategy, offering stability across a wide range of reaction conditions.
-
Protection Protocol: Methylation can be achieved using dimethyl sulfate (DMS) or methyl iodide in the presence of a base. Due to the decreased nucleophilicity of the hydroxyl group, stronger bases and elevated temperatures may be required.
-
Deprotection: Cleavage of the methyl ether can be challenging and typically requires harsh conditions, such as treatment with boron tribromide (BBr₃), which may not be compatible with other sensitive functional groups.
Table 1: Protection of the Hydroxyl Group as a Methyl Ether
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| This compound | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 18 h | 2,5-Dibromo-4-methoxybenzoic acid | ~90% |
2. Benzyl Ether (OBn)
Benzyl ethers provide good stability and can be removed under relatively mild, neutral conditions via hydrogenolysis, offering an orthogonal strategy to acid- or base-labile protecting groups.
-
Protection Protocol: Benzylation is typically performed using benzyl bromide (BnBr) in the presence of a base like potassium carbonate.
-
Deprotection: The benzyl group is commonly removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a method that is mild and selective.
Table 2: Protection of the Hydroxyl Group as a Benzyl Ether
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| This compound | Benzyl bromide, K₂CO₃ | DMF | 80 °C | 12 h | 2,5-Dibromo-4-(benzyloxy)benzoic acid | >85% |
Protecting the Carboxylic Acid Group
The carboxylic acid functionality can be masked as an ester to prevent its interference in reactions targeting other parts of the molecule.
1. Methyl Ester (COOMe)
Methyl esters are a common and straightforward way to protect carboxylic acids.
-
Protection Protocol: Esterification can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification), or with a milder reagent like (trimethylsilyl)diazomethane.
-
Deprotection: Hydrolysis of the methyl ester is typically carried out under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup.
Table 3: Protection of the Carboxylic Acid as a Methyl Ester
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| This compound | SOCl₂, Methanol | Methanol | Reflux | 6 h | Methyl 2,5-dibromo-4-hydroxybenzoate | High |
2. Benzyl Ester (COOBn)
Similar to benzyl ethers, benzyl esters offer the advantage of removal by hydrogenolysis, providing an orthogonal deprotection strategy.
-
Protection Protocol: Benzyl esters can be formed by reacting the carboxylic acid with benzyl alcohol in the presence of a coupling agent or by reaction with benzyl bromide and a base.
-
Deprotection: Catalytic hydrogenolysis is the preferred method for cleaving the benzyl ester.
Orthogonal Protecting Group Strategy
For sequential modifications of the hydroxyl and carboxylic acid groups, an orthogonal protection scheme is essential. A common and effective strategy involves the use of a benzyl ether to protect the hydroxyl group and a methyl ester to protect the carboxylic acid.
This allows for the selective deprotection of the methyl ester under basic conditions to liberate the carboxylic acid for further reactions, while the benzyl ether remains intact. Subsequently, the benzyl ether can be removed by hydrogenolysis to unmask the hydroxyl group.
Caption: Orthogonal protection and deprotection workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromo-4-methoxybenzoic acid
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (3.0 eq).
-
Add dimethyl sulfate (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 2: Synthesis of Methyl 2,5-dibromo-4-hydroxybenzoate
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.
Protocol 3: Benzylation of the Hydroxyl Group
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by column chromatography or recrystallization.
Protocol 4: Deprotection of Benzyl Ether
-
Dissolve the benzyl-protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Caption: General workflow for the protection, modification, and deprotection of this compound.
Conclusion
The successful synthesis of complex derivatives of this compound hinges on the strategic implementation of protecting groups. The choice between robust and labile protecting groups, as well as the application of orthogonal strategies, allows for precise control over synthetic transformations. The protocols provided herein offer a foundation for researchers to develop and optimize their synthetic routes involving this valuable and versatile chemical entity. Careful consideration of the stability of the chosen protecting groups to the planned reaction conditions is crucial for achieving high yields and purity in the final products.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dibromo-4-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dibromo-4-hydroxybenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
Problem 1: Low Yield of the Desired this compound Isomer
Potential Causes:
-
Lack of Regioselectivity: The direct bromination of 4-hydroxybenzoic acid is challenging to control due to the strong activating and ortho-, para-directing effect of the hydroxyl group, and the meta-directing effect of the carboxyl group. This often leads to a mixture of isomers, with the 3,5-dibromo isomer being a significant byproduct.
-
Over-bromination: The high reactivity of the starting material can lead to the formation of tri-brominated or even tetra-brominated byproducts.
-
Bromodecarboxylation: Under certain conditions, especially in aqueous solutions, bromination can be accompanied by the loss of the carboxylic acid group, leading to the formation of 2,4,6-tribromophenol as a significant side product.[1]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and the choice of solvent and brominating agent can significantly impact the yield of the desired product.
Recommended Solutions:
-
Multi-step Synthesis: A more reliable approach to obtaining the 2,5-dibromo isomer is through a multi-step synthesis that allows for precise control of the substitution pattern. One potential route starts from 2-amino-5-bromobenzoic acid, which can be diazotized and subsequently converted to the corresponding phenol.
-
Choice of Solvent: Using a less polar solvent, such as glacial acetic acid, can help to suppress the competing bromodecarboxylation reaction that is more prevalent in aqueous media.[1]
-
Control of Stoichiometry: Careful control of the molar ratio of the brominating agent to the starting material is crucial to minimize over-bromination.
-
Reaction Temperature: Maintaining a controlled temperature throughout the reaction is important. Lower temperatures generally favor selectivity but may require longer reaction times.
Problem 2: Difficulty in Separating this compound from Isomeric Byproducts
Potential Cause:
-
Similar Physicochemical Properties: The various dibrominated isomers of 4-hydroxybenzoic acid often have very similar physical and chemical properties, making their separation by simple crystallization challenging.
Recommended Solutions:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of closely related isomers. Reverse-phase HPLC using a C18 or a specialized column like Newcrom R1 with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be effective.
-
Fractional Crystallization: While challenging, fractional crystallization from a suitable solvent or solvent mixture may be attempted. This often requires careful optimization of conditions and may lead to significant product loss.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the direct bromination of 4-hydroxybenzoic acid to obtain this compound?
A1: The primary challenge is controlling the regioselectivity of the electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a meta-director. This combination of directing effects makes it difficult to selectively introduce bromine atoms at the 2 and 5 positions, often leading to a mixture of isomers, predominantly the 3,5-dibromo isomer.
Q2: What are the common byproducts in the synthesis of this compound?
A2: Common byproducts include:
-
Isomeric dibromides: 3,5-Dibromo-4-hydroxybenzoic acid and 2,6-Dibromo-4-hydroxybenzoic acid.
-
Monobrominated products: 3-Bromo-4-hydroxybenzoic acid.
-
Over-brominated products: Tri- and tetra-brominated hydroxybenzoic acids.
-
Bromodecarboxylation product: 2,4,6-Tribromophenol, which can be a major byproduct, especially in aqueous reaction media.[1]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the disappearance of the starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture, allowing for the determination of the ratio of different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the desired this compound isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Experimental Protocols
General Protocol for Dibromination of 4-Hydroxybenzoic Acid
Materials:
-
4-Hydroxybenzoic acid
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in glacial acetic acid.
-
From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 4-hydroxybenzoic acid at room temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the color of the solution disappears.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product, which is a mixture of isomers, will require purification by column chromatography or fractional crystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the bromination of 4-hydroxybenzoic acid and its derivatives, which can serve as a starting point for optimization.
| Parameter | Condition | Expected Outcome/Comment |
| Starting Material | 4-Hydroxybenzoic Acid | Will likely produce a mixture of 3,5- and 2,5-dibromo isomers. |
| Brominating Agent | Bromine (Br₂) | Standard reagent for electrophilic bromination. |
| Solvent | Glacial Acetic Acid | Preferred over aqueous solutions to minimize bromodecarboxylation.[1] |
| Temperature | Room Temperature | A good starting point to balance reaction rate and selectivity. |
| Reaction Time | 2-24 hours | Requires monitoring by TLC or HPLC to determine completion. |
| Purification | Column Chromatography/HPLC | Necessary to isolate the desired 2,5-dibromo isomer. |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship of Challenges in Synthesis
Caption: Key challenges in the synthesis of this compound and their root causes.
References
Technical Support Center: Purification of Crude 2,5-Dibromo-4-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,5-Dibromo-4-hydroxybenzoic acid. The following protocols and advice are based on established methods for the purification of structurally similar brominated hydroxybenzoic acids and may require optimization for your specific crude sample.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of crude this compound are recrystallization and acid-base extraction. Recrystallization is effective for removing impurities with different solubility profiles, while acid-base extraction is particularly useful for separating the acidic product from neutral or basic impurities.
Q2: How do I choose the best recrystallization solvent?
A2: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. For compounds like this compound, polar protic solvents or their mixtures with water are often a good starting point. It is recommended to perform small-scale solvent screening with solvents such as ethanol, methanol, acetic acid, and mixtures of these with water to find the optimal conditions.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indication that your product is still impure. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Repeating the purification step, perhaps using a different method (e.g., acid-base extraction followed by recrystallization), is recommended. Ensure the product is also completely dry, as residual solvent can also depress the melting point.
Q4: What are the likely impurities in my crude this compound?
A4: Depending on the synthetic route, common impurities may include unreacted starting materials, mono-brominated species (e.g., 2-bromo-4-hydroxybenzoic acid or 5-bromo-4-hydroxybenzoic acid), and other isomers formed during the bromination reaction. Incomplete reactions could also leave starting materials as impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used. - The solution was not sufficiently saturated. - Rapid cooling of the solution. | - Reheat the solution to evaporate some of the solvent and concentrate the solution. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the crude product is lower than the boiling point of the solvent. - High concentration of impurities. - The solution is too concentrated. | - Select a solvent with a lower boiling point. - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. - Attempt to purify the product first by another method, such as acid-base extraction, to remove significant impurities.[1] |
| Colored Impurities in Final Crystals | - Colored byproducts are present in the crude material. | - During the hot dissolution step of recrystallization, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1] |
| Low Yield of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing the collected crystals with a solvent that is too warm. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Wash the final crystals with a minimal amount of ice-cold solvent.[1] |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Separation of Layers | - Formation of an emulsion. | - Allow the separatory funnel to stand undisturbed for a longer period. - Gently swirl the funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break up the emulsion. |
| Low Recovery of Product After Acidification | - The pH of the aqueous layer was not made sufficiently acidic. - The product has some solubility in the cold aqueous solution. | - Ensure the aqueous layer is acidified to a pH of 1-2 by testing with pH paper.[2] - Thoroughly cool the acidified solution in an ice bath to minimize solubility. - If the product does not precipitate, it may be necessary to extract it from the acidified aqueous layer with an organic solvent like ethyl acetate or diethyl ether.[3] |
Quantitative Data
The following table provides an illustrative template for the type of data that should be recorded to assess the purity of this compound. The values presented are hypothetical and will vary based on the specific experimental conditions and the nature of the crude product.
| Purification Method | Starting Material (Crude) | Purity before Purification (by HPLC) | Purified Product | Purity after Purification (by HPLC) | Yield (%) | Melting Point (°C) |
| Recrystallization (Ethanol/Water) | Brown Solid | 85% | Off-white crystals | >98% | 75% | 220-222 |
| Acid-Base Extraction | Dark Brown Solid | 80% | Light tan powder | >97% | 85% | 219-221 |
| Combined Method | Dark Brown Solid | 80% | White needles | >99.5% | 65% | 222-223 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the recrystallization of crude this compound. An ethanol/water mixture is suggested as a starting point for solvent screening.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.[3]
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Separation: Allow the layers to separate. The deprotonated 2,5-Dibromo-4-hydroxybenzoate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.
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Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been removed. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH 1-2, check with pH paper). The purified this compound will precipitate out of the solution.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Further Purification (Optional): The product can be further purified by recrystallization as described in Protocol 1.
Visualizations
Caption: General purification workflows for crude this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Synthesis of 2,5-Dibromo-4-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,5-Dibromo-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to help improve reaction yields and troubleshoot common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the direct electrophilic bromination of 4-hydroxybenzoic acid using elemental bromine. The reaction is typically carried out in a solvent such as glacial acetic acid to control the reaction rate and minimize side reactions.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include controlling the regioselectivity of the bromination to favor the 2,5-isomer over other isomers (such as 2,6- and 3,5-dibromo derivatives), preventing over-bromination to form tri- or tetra-brominated products, and minimizing side reactions like bromodecarboxylation.
Q3: What is bromodecarboxylation and how can it be avoided?
A3: Bromodecarboxylation is a side reaction where the carboxylic acid group is replaced by a bromine atom, leading to the formation of brominated phenols (e.g., 2,4,6-tribromophenol).[1] This can be minimized by using a less polar solvent like glacial acetic acid instead of aqueous solutions and by carefully controlling the reaction temperature.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a nonpolar solvent like hexane and a polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid is protonated.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[1] For more challenging separations of isomers, column chromatography on silica gel may be necessary.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient bromine. - Formation of side products. | - Monitor the reaction by TLC to ensure completion. - Maintain the reaction temperature in the recommended range (e.g., 20-25°C during bromine addition).[1] - Use a slight excess of bromine (e.g., 2.1-2.2 equivalents). - Use glacial acetic acid as a solvent to minimize bromodecarboxylation.[1] |
| Formation of Multiple Isomers (e.g., 2,6- and 3,5-dibromo) | The hydroxyl group is a strong ortho, para-director, and the carboxyl group is a meta-director, leading to a mixture of products. | - Carefully control the reaction temperature and the rate of bromine addition. - Explore different solvent systems to influence regioselectivity. - Isomer separation may be required during purification (e.g., fractional crystallization or column chromatography). |
| Presence of Over-brominated Products (e.g., 2,3,5-tribromo-4-hydroxybenzoic acid) | - Excess bromine used. - Prolonged reaction time. - High reaction temperature. | - Use a precise stoichiometry of bromine (around 2.0 equivalents). - Monitor the reaction closely by TLC and stop it once the starting material is consumed. - Maintain a controlled reaction temperature. |
| Product is an Off-White or Yellowish Powder | - Presence of residual bromine. - Formation of colored impurities. | - After the reaction, quench excess bromine with a solution of sodium bisulfite or sodium thiosulfate until the color disappears.[1] - Recrystallize the crude product, possibly with the use of activated charcoal. |
| Difficulty in Product Precipitation | The product may have some solubility in the work-up solution. | - Pour the reaction mixture into a larger volume of ice-cold water to induce precipitation.[1] - If precipitation is incomplete, extraction with a suitable organic solvent may be necessary. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a representative protocol based on the synthesis of related isomers. Optimization may be required to achieve the desired yield and purity for the 2,5-isomer.
Materials:
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4-Hydroxybenzoic acid
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Bromine
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Glacial acetic acid
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Sodium bisulfite (saturated aqueous solution)
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Distilled water
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Ethanol
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Thermometer
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Water bath
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Büchner funnel and filter flask
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid.
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Bromine Addition: In the dropping funnel, prepare a solution of 33.6 g (10.8 mL, 0.21 mol) of bromine in 50 mL of glacial acetic acid. Slowly add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid over approximately 1 hour. Maintain the reaction temperature between 20-25°C using a water bath if necessary.[1]
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Reaction Monitoring: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the excess bromine disappears, and a pale yellow or off-white precipitate forms.[1]
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Product Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring. The crude this compound will precipitate.
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Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a generous amount of cold distilled water to remove residual acetic acid and inorganic salts.
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Purification: For further purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Dibromo-4-hydroxybenzoic Acid Isomers
| Parameter | 2,6-Dibromo-4-hydroxybenzoic acid[1] | 3,5-Dibromo-4-methoxybenzoic acid |
| Starting Material | 4-Hydroxybenzoic acid | 4-Methoxybenzoic acid |
| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Catalyst | None | Iron(III) bromide (FeBr₃) |
| Stoichiometry (Bromine) | ~1.7 equivalents | ~2.2 equivalents |
| Temperature | 20-25°C (during addition), then room temperature | Room temperature (during addition), then reflux |
| Reaction Time | 1 hour (addition) + 2 hours (stirring) | Dropwise addition + 4-6 hours (reflux) |
| Work-up | Quenching with sodium bisulfite, precipitation in water | Quenching with sodium thiosulfate, precipitation in water |
| Purification | Recrystallization from ethanol-water | Recrystallization from ethanol |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Bromination of 4-Hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 4-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the electrophilic bromination of 4-hydroxybenzoic acid, focusing on identifying causes and providing solutions for undesirable side reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired mono-brominated product (3-bromo-4-hydroxybenzoic acid) | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. | - Increase reaction time and monitor progress using TLC. - Adjust the temperature; for mono-bromination, lower temperatures (0-5°C) are often preferred.[1] - Consider using a milder brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF.[2] |
| Formation of significant amounts of di-brominated product (3,5-dibromo-4-hydroxybenzoic acid) | - Excess of brominating agent. - Use of a highly activating solvent (e.g., water). - Elevated reaction temperature. | - Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the brominating agent for mono-bromination.[1][2] - Employ a less polar solvent such as dichloromethane, chloroform, or glacial acetic acid to moderate the reaction.[1] - Maintain a low reaction temperature (e.g., 0-5°C) during the addition of bromine.[1] |
| Presence of 2,4,6-tribromophenol in the product mixture | - Decarboxylation of the starting material or brominated products followed by further bromination. - Harsh reaction conditions (e.g., high temperature, prolonged reaction time, excess bromine in a polar solvent). | - Employ milder reaction conditions: lower temperature and controlled addition of the brominating agent. - Use a non-polar solvent to disfavor the decarboxylation reaction. - Carefully monitor the reaction to avoid over-bromination. |
| Reaction fails to proceed or is very slow | - Deactivated starting material. - Insufficiently reactive brominating agent or conditions. - Low reaction temperature. | - Ensure the purity of the 4-hydroxybenzoic acid. - If using a mild brominating agent, a catalyst such as glacial acetic acid may be required.[1] - Gradually increase the reaction temperature while monitoring for the formation of side products. For some protocols, room temperature is suitable.[1] |
| Difficult purification of the desired product | - Presence of multiple brominated side products and unreacted starting material. - Similar polarities of the main product and byproducts. | - Optimize the reaction conditions to maximize the yield of the desired product and simplify the mixture. - Employ column chromatography for separation. - Recrystallization from a suitable solvent system can be effective for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of 4-hydroxybenzoic acid?
A1: The primary side reactions are poly-bromination and bromodecarboxylation. The strongly activating hydroxyl group makes the aromatic ring susceptible to further electrophilic attack, leading to the formation of 3,5-dibromo-4-hydroxybenzoic acid. Under more forcing conditions, the carboxylic acid group can be replaced by bromine in a process called bromodecarboxylation, which can ultimately lead to the formation of 2,4,6-tribromophenol.
Q2: How can I selectively synthesize 3-bromo-4-hydroxybenzoic acid?
A2: To achieve selective mono-bromination, it is crucial to control the reaction conditions carefully. Key strategies include:
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Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 molar equivalents.
-
Solvent: Employ a less polar solvent, such as dichloromethane or glacial acetic acid, to moderate the reactivity.[1]
-
Temperature: Maintain a low temperature, often between 0°C and room temperature, during the addition of bromine and throughout the reaction.[1]
-
Brominating Agent: Consider using a milder brominating agent like N-bromosuccinimide (NBS).[2]
Q3: What is the role of the solvent in the bromination of 4-hydroxybenzoic acid?
A3: The solvent plays a critical role in modulating the reactivity of the brominating agent and the substrate. Polar solvents, such as water, can enhance the electrophilicity of bromine, leading to faster and less selective reactions, often favoring poly-bromination.[3] Non-polar or less polar solvents, like chloroform or dichloromethane, decrease the reaction rate and allow for better control, thus favoring mono-substitution.[1]
Q4: Why does decarboxylation occur, and how can it be prevented?
A4: Decarboxylation, the loss of the carboxylic acid group as CO₂, can occur under electrophilic bromination conditions, particularly with highly activated aromatic rings like phenols. The substitution of a bromine atom at the carbon bearing the carboxyl group can facilitate its departure. This side reaction is more prevalent at higher temperatures and with an excess of bromine. To minimize decarboxylation, it is recommended to use milder reaction conditions, including lower temperatures and a stoichiometric amount of the brominating agent.
Q5: Can I use a Lewis acid catalyst for this reaction?
A5: While Lewis acids like FeBr₃ are often used to catalyze the bromination of less reactive aromatic rings (e.g., benzene), they are generally not necessary for highly activated substrates like 4-hydroxybenzoic acid.[4] The hydroxyl group provides sufficient activation of the ring for electrophilic substitution to occur. The use of a strong Lewis acid could potentially lead to a more aggressive reaction and an increase in side products.
Experimental Protocols
Protocol 1: Selective Mono-bromination of Methyl 4-hydroxybenzoate
This protocol is adapted from a patented method for the synthesis of methyl 3-bromo-4-hydroxybenzoate, which can be subsequently hydrolyzed to 3-bromo-4-hydroxybenzoic acid.
Materials:
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Methyl 4-hydroxybenzoate
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Dichloromethane
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Glacial acetic acid (catalyst)
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Liquid bromine
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Aqueous solution of sodium thiosulfate (Na₂S₂O₃)
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Methanol
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Sodium sulfate (anhydrous)
Procedure:
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Dissolve methyl 4-hydroxybenzoate (1 eq) in dichloromethane.
-
Add glacial acetic acid (1.1 eq) and stir until the starting material is fully dissolved.
-
Cool the mixture to below 5°C in an ice bath.
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Slowly add liquid bromine (1.1 eq) dropwise, maintaining the temperature between 0-5°C.
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After the addition is complete, allow the reaction to proceed at room temperature for several hours (e.g., 32 hours, monitor by TLC).[1]
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Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.
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Extract the product with methanol.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Protocol 2: Synthesis of 3,5-Dibromo-4-hydroxybenzoic Acid
This protocol is a general method for the di-bromination of a 4-hydroxybenzoic acid derivative.
Materials:
-
4-hydroxybenzoic acid
-
A suitable solvent (e.g., glacial acetic acid or an aqueous medium)
-
Bromine (at least 2 equivalents)
Procedure:
-
Dissolve 4-hydroxybenzoic acid in the chosen solvent.
-
Slowly add at least two equivalents of bromine to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for several hours to ensure complete di-substitution.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
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Wash the collected solid with cold water to remove any unreacted bromine and hydrobromic acid.
-
The crude product can be purified by recrystallization.
Data Presentation
| Product | Reaction Conditions | Yield | Reference |
| Methyl 3-bromo-4-hydroxybenzoate | Methyl 4-hydroxybenzoate, Br₂ (1.1 eq), Glacial Acetic Acid (catalyst), Dichloromethane, 0-5°C to RT | 78.2% | CN103467296A[1] |
| 3,5-dibromo-4-hydroxybenzoic acid | 4-methoxybenzoic acid, Tetrabutylammonium tribromide (2.0 eq), 100°C, followed by demethylation | High (qualitative) | Benchchem Application Notes[5] |
Visualizations
Reaction Pathway Diagram
Caption: Main and side reaction pathways in the bromination of 4-hydroxybenzoic acid.
Experimental Workflow for Selective Mono-bromination
Caption: Workflow for achieving selective mono-bromination.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues.
References
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
optimizing reaction temperature for 2,5-Dibromo-4-hydroxybenzoic acid derivatization
Technical Support Center: Derivatization of 2,5-Dibromo-4-hydroxybenzoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the derivatization of this compound, with a focus on optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when derivatizing this compound?
A1: The main challenges arise from the molecule's structure. The two bromine atoms flanking the carboxylic acid and hydroxyl groups can introduce significant steric hindrance, potentially slowing down or preventing reactions at these sites.[1] Additionally, the presence of two reactive functional groups—a carboxylic acid and a phenolic hydroxyl group—requires careful selection of reagents and reaction conditions to ensure selective derivatization at the desired position.[1]
Q2: How does reaction temperature typically affect the derivatization of this molecule?
A2: Reaction temperature is a critical parameter. Insufficient temperature can lead to slow reaction rates and low yields. Conversely, excessively high temperatures can cause degradation of the starting material or the desired product, leading to the formation of impurities.[2] For esterification reactions, for example, temperatures may range from room temperature to reflux, depending on the specific alcohol and catalyst used.[3][4] Microwave-assisted synthesis can often accelerate reactions at elevated temperatures and pressures in sealed vessels.[4]
Q3: How can I achieve selective derivatization of the carboxylic acid group versus the phenolic hydroxyl group?
A3: Selective derivatization typically involves a protection strategy.
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To derivatize the carboxylic acid group: The phenolic hydroxyl group can be protected first, for instance, as a silyl ether or a benzyl ether.[1] This allows for subsequent reactions like esterification or amidation at the carboxylic acid position.
-
To derivatize the hydroxyl group: The more acidic carboxylic acid can be converted into an ester (e.g., methyl or ethyl ester) to act as a protecting group. The remaining phenolic hydroxyl group can then be targeted for reactions such as etherification.[1]
Q4: What are the most common derivatization methods for the carboxylic acid group in sterically hindered molecules like this?
A4: Due to potential steric hindrance, standard Fischer esterification (acid-catalyzed reaction with an alcohol) might be inefficient.[1] More robust methods are often necessary:
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Activation with Coupling Reagents: Using reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate esterification.
-
Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.
-
Microwave-Assisted Esterification: This technique can enhance reaction rates and yields by heating solvents above their boiling points in sealed vessels.[4]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For silylation with BSTFA, a temperature of 60-80°C is often effective.[5] |
| Reaction time is insufficient. | Extend the reaction time. Analyze aliquots at different time points to determine when the reaction has reached completion.[5] | |
| Steric hindrance is inhibiting the reaction. | Switch to a more powerful derivatization method. Consider using a coupling agent (e.g., DCC/DMAP) or converting the carboxylic acid to an acid chloride before reacting with the alcohol.[1] | |
| Multiple Products or Spots on TLC | Reaction temperature is too high, causing degradation. | Lower the reaction temperature. Thermal decomposition can lead to the release of irritating gases and vapors.[2] |
| Reaction is not selective, derivatizing both functional groups. | Implement a protecting group strategy to block the functional group you do not wish to derivatize.[1] | |
| Incomplete derivatization. | This can appear as multiple peaks in a chromatogram.[5] Ensure the reaction has gone to completion by increasing the reaction time or temperature. Also, confirm that the derivatizing agent is in sufficient molar excess.[5] | |
| Starting Material Remains Unchanged | Catalyst is inactive or insufficient. | For acid-catalyzed reactions, ensure the catalyst is fresh and used in the correct concentration. Some reactions may require a higher catalyst load.[6] |
| Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like silylating agents or acid chlorides.[5] |
Data on Reaction Conditions for Benzoic Acid Derivatization
The following table summarizes various reaction conditions for the esterification of substituted benzoic acids, which can serve as a starting point for optimizing the derivatization of this compound.
| Reaction Type | Substrate | Catalyst | Alcohol/Reagent | Temperature (°C) | Time | Yield (%) |
| Fischer Esterification | p-Hydroxybenzoic acid | H₂SO₄ | n-Propyl alcohol | Reflux | Completion | Good |
| Fischer Esterification | p-Hydroxybenzoic acid | H₂SO₄ | n-Heptyl alcohol | 100 - 110 | Completion | N/A |
| Microwave-Assisted Esterification | 4-Fluoro-3-nitro benzoic acid | H₂SO₄ | Ethanol | 100 | 13 min | 16 |
| Microwave-Assisted Esterification | 4-Fluoro-3-nitro benzoic acid | H₂SO₄ | Ethanol | 130 | 15 min | >90 |
| Acyl Chloride Esterification | 3,5-dibromo-4-hydroxybenzonitrile | N/A | Butyryl chloride | 10 - 100 | N/A | 98 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol describes a general method for the acid-catalyzed esterification of the carboxylic acid group.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound in an excess of the desired anhydrous alcohol (e.g., 20-50 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 equivalents).
-
Heating and Monitoring: Heat the reaction mixture to reflux. The optimal temperature will depend on the boiling point of the alcohol used. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired ester.
Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting logic for low-yield reactions.
References
troubleshooting guide for Suzuki coupling with 2,5-Dibromo-4-hydroxybenzoic acid
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 2,5-Dibromo-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the primary factors to investigate?
A1: A failed Suzuki coupling can be attributed to several factors. Start by assessing these key parameters:
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligand are from a reliable source and have not degraded.[1] Using air-stable precatalysts can often improve reproducibility.[1]
-
Inert Atmosphere: The presence of oxygen can lead to the oxidative degradation of the phosphine ligands, decomposition of the catalyst, and the undesirable homocoupling of the boronic acid.[1] It is crucial to ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reagent Purity and Stability: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time through processes like protodeboronation, especially in the presence of moisture or acidic/basic conditions.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to promote transmetalation but not so strong that it causes degradation of your starting materials, which contain sensitive phenolic and carboxylic acid groups.[2]
Q2: I am observing significant amounts of side products. What are the common side reactions and how can they be minimized?
A2: Common side reactions in Suzuki couplings include:
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen.[1] Minimizing oxygen through rigorous degassing of solvents and maintaining a positive pressure of inert gas is the most effective solution.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be promoted by moisture or acidic conditions. Using anhydrous solvents and ensuring the boronic acid is of high quality can help. In some cases, using potassium trifluoroborate salts instead of boronic acids can mitigate this issue.[3]
-
Dehalogenation: This is the replacement of a bromine atom on your starting material with a hydrogen atom. This can be influenced by harsh reaction conditions (high temperature), the choice of base, or certain catalyst systems.[4] Consider lowering the reaction temperature or screening different catalyst/ligand combinations if this is a major issue.
Q3: How can I control the selectivity between mono- and di-arylation of this compound?
A3: Achieving selective mono-arylation on a dibrominated substrate is a common challenge because the reactivity of the two C-Br bonds can be similar.[5] After the first coupling, the resulting mono-arylated product can sometimes be even more reactive than the starting material.[5]
-
Stoichiometry: The most straightforward approach is to control the stoichiometry of the reagents. Use a slight excess of the dibromo starting material relative to the boronic acid (e.g., 1.0 equivalent of boronic acid to 1.2-1.5 equivalents of the dibromo compound).
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. A shorter reaction time and lower temperature will favor the formation of the mono-substituted product.
-
Catalyst and Ligand Choice: The sterics and electronics of the ligand can influence selectivity. Bulky ligands may favor mono-arylation due to steric hindrance around the palladium center.
Q4: The phenolic (-OH) and carboxylic acid (-COOH) groups on my substrate seem to be interfering with the reaction. How should I address this?
A4: Both the hydroxyl and carboxylic acid groups are acidic and can react with the base.
-
Choice of Base: Strong bases like NaOH or NaOMe should be used with caution as they can deprotonate these functional groups, potentially altering solubility and reactivity.[2][6] Milder inorganic bases like K₃PO₄ or K₂CO₃ are often a better choice.[7][8] Using KF might prevent the cleavage of acid or ester groups, though it can sometimes slow down the reaction rate.[9]
-
Solvent System: The presence of water in the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is often necessary to dissolve the inorganic base and facilitate the reaction.[7] However, for substrates sensitive to hydrolysis, switching to a polar aprotic solvent like DMF might be beneficial.[9]
-
Protection Strategy: If interference persists, consider protecting one or both functional groups. The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester), and the hydroxyl group can be protected as an ether (e.g., methyl or benzyl ether). The protecting groups can be removed after the coupling reaction.
Troubleshooting and Optimization Parameters
For successful Suzuki coupling of this compound, careful optimization of reaction parameters is key. The following table provides typical ranges for key variables.
| Parameter | Recommended Range | Notes |
| Aryl Halide Equiv. | 1.0 | Limiting reagent. |
| Boronic Acid Equiv. | 1.1 - 1.5 | For di-substitution. Use <1.0 for mono-substitution. |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Higher loading may be needed for less reactive substrates.[8] |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Depends on the catalyst and ligand type. |
| Base Equiv. | 2.0 - 3.0 | Ensure sufficient base to neutralize acidic groups and drive the reaction.[4] |
| Solvent Concentration | 0.1 - 0.5 M | Relative to the limiting reagent.[1] |
| Temperature | 80 - 120 °C | Higher temperatures may be required but can increase side reactions.[4][7] |
Experimental Protocol: General Procedure
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization will likely be required.
Reagent Preparation:
-
In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv. for di-substitution), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.[8]
Reaction Setup:
-
Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[4]
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 to 10:1 ratio) via syringe.[1][7]
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-110 °C).[7]
Monitoring and Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid and extract again with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Visual Guides
Suzuki Catalytic Cycle
The Suzuki coupling reaction proceeds via a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
A logical workflow for diagnosing and solving common issues encountered during the Suzuki coupling reaction.
Caption: A step-by-step guide for troubleshooting failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Reactions Involving 2,5-Dibromo-4-hydroxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalytic reactions with 2,5-Dibromo-4-hydroxybenzoic acid.
General Considerations & FAQs
Question: What are the main challenges when working with this compound in cross-coupling reactions?
Answer: The primary challenges stem from the molecule's three functional groups:
-
Two Bromine Atoms: Achieving selective reaction at one C-Br bond over the other (mono-functionalization) can be difficult. The reactivity order for oxidative addition to a palladium catalyst is generally C-I > C-Br > C-Cl, but the electronic environment influences this.[1]
-
Phenolic Hydroxyl Group (-OH): The acidic proton can interfere with basic reagents. The phenoxide, formed under basic conditions, can also coordinate to the metal catalyst, potentially inhibiting its activity.[2]
-
Carboxylic Acid Group (-COOH): This group is also acidic and can react with bases. It can also coordinate to the catalyst. In some cases, protecting this group as an ester may be necessary to improve solubility and prevent side reactions.
Question: Is it necessary to protect the hydroxyl or carboxylic acid groups?
Answer: It depends on the specific reaction conditions and coupling partners.
-
For Suzuki or Stille reactions, which often use carbonate or phosphate bases, protection may not be necessary, but yields might be improved with protection.
-
For Buchwald-Hartwig amination or reactions requiring strong bases like sodium tert-butoxide, protection of both the hydroxyl and carboxylic acid groups is often recommended to prevent deprotonation and potential side reactions.[2][3] Methyl or ethyl esters are common protecting groups for the carboxylic acid, while a methyl or benzyl ether can protect the hydroxyl group.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for your desired transformation.
Caption: A logical workflow for selecting and optimizing a catalyst system.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction couples the aryl bromide with a boronic acid or ester.[4][5] It is one of the most versatile methods for this substrate.
FAQs & Troubleshooting
Question: Which catalyst is best for Suzuki coupling with this substrate?
Answer: Palladium-based catalysts are the optimal choice.[6] Systems using bulky, electron-rich phosphine ligands are highly effective. For mono-arylation, a catalyst that is reactive enough for the C-Br bond but not so active that it reacts with potential C-Cl impurities is ideal.[1]
| Issue | Potential Cause | Recommended Action | Rationale |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium precursor (e.g., Pd(OAc)₂) and ligand, or use an air-stable precatalyst (e.g., SPhos G3). Ensure all reagents and solvents are properly degassed. | The active Pd(0) species is sensitive to oxygen.[7] Precatalysts ensure efficient generation of the active catalyst. |
| Inappropriate base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate.[8] | |
| Formation of Homo-coupling Product (from boronic acid) | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can promote the oxidative homo-coupling of the boronic acid. |
| Debromination (C-Br bond replaced with C-H) | Side reaction involving solvent or water | Ensure anhydrous conditions if possible (though some water is often beneficial for Suzuki reactions). Consider using a different solvent system. | This side reaction can compete with the desired cross-coupling, especially at higher temperatures. |
| Di-substitution (Both C-Br bonds react) | Catalyst is too active or reaction time is too long | Reduce catalyst loading (e.g., from 2 mol% to 1 mol%). Use a less reactive ligand. Carefully monitor the reaction by TLC or GC-MS and stop it once mono-substitution is complete. | Fine-tuning the reaction conditions is key to achieving selective mono-arylation. |
Data on Catalyst Systems for Suzuki Coupling
The following table summarizes catalyst systems used for analogous di-halogenated aromatic substrates.
| Catalyst System (Precursor / Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85[9] |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | ~78[9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acid | KF | THF | RT | 2-4 | High[8] |
| Pd(OAc)₂ / PCy₃ | Arylboronic acid | K₃PO₄ | Toluene | 80 | 12 | High[8] |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and powdered K₃PO₄ (2.0-3.0 equiv.).[2]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine.[10][11] Given the substrate's functional groups, careful selection of the base is critical.
FAQs & Troubleshooting
Question: Can I perform a Buchwald-Hartwig amination without protecting the -OH and -COOH groups?
Answer: It is highly challenging. Strong bases like NaOt-Bu or LHMDS, which are typically required, will deprotonate the phenol and carboxylic acid, leading to poor reactivity and potential salt formation.[3] It is strongly recommended to protect both groups, for example, as a methyl ether and methyl ester, respectively.
| Issue | Potential Cause | Recommended Action | Rationale |
| Low or No Yield | Base incompatibility | If not protecting, use a weaker base like Cs₂CO₃, but expect lower yields. The best approach is to protect the acidic groups and use a strong base like NaOt-Bu. | The base must be strong enough to deprotonate the amine (or the N-H of the palladium complex) but not so strong that it causes substrate decomposition.[3] |
| Ligand choice | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7][10] | |
| Hydrodehalogenation (C-Br replaced by C-H) | β-Hydride elimination from the amine | This is an unproductive side reaction.[12] Using a ligand that promotes faster reductive elimination can minimize this. Changing the solvent or temperature may also help. | The choice of ligand can influence the relative rates of reductive elimination versus β-hydride elimination.[12] |
Data on Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System (Precursor / Ligand) | Amine | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ / BINAP | Primary Amine | NaOt-Bu | Toluene | 80-100 |
| Pd(OAc)₂ / XPhos | Primary/Secondary Amine | K₃PO₄ / Cs₂CO₃ | Dioxane | 100 |
| [(CyPF-tBu)PdCl₂] | Heteroaryl/Aryl Halides | NaOt-Bu | Toluene | 100 |
Data compiled from general principles of Buchwald-Hartwig reactions.[3][10][11]
Generalized Experimental Protocol: Buchwald-Hartwig Amination (on Protected Substrate)
-
Reaction Setup: To a glovebox, add the protected 2,5-Dibromo-4-methoxybenzoic acid methyl ester (1.0 equiv.), the amine (1.2 equiv.), and NaOt-Bu (1.4 equiv.) to a vial.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
-
Deprotection: If necessary, deprotect the ester and ether groups using standard procedures (e.g., LiOH for the ester, BBr₃ for the ether).
General Catalytic Cycle & Troubleshooting Logic
The following diagrams visualize the fundamental steps of a cross-coupling reaction and a general troubleshooting workflow.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig_reaction [chemeurope.com]
minimizing by-product formation in 2,5-Dibromo-4-hydroxybenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,5-Dibromo-4-hydroxybenzoic acid.
Troubleshooting Guide
Direct bromination of 4-hydroxybenzoic acid is challenging for the selective synthesis of the 2,5-dibromo isomer due to the strong ortho-, para-directing effect of the hydroxyl group, which favors the formation of 2,6- and 3,5-dibromo isomers. An alternative multi-step synthesis involving a Sandmeyer reaction is recommended for better selectivity. This guide addresses potential issues in this proposed pathway.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid | Incomplete nitration of 2-bromo-4-hydroxybenzoic acid. | - Ensure the use of a nitrating agent of appropriate concentration. - Optimize reaction time and temperature to drive the reaction to completion while minimizing side reactions. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Multiple Isomers during Nitration | Reaction conditions favoring the formation of other nitro-isomers. | - Control the reaction temperature carefully, as nitration is an exothermic reaction. - The order of reagent addition can influence selectivity. |
| Incomplete Reduction of the Nitro Group | Inefficient reducing agent or reaction conditions. | - Ensure the reducing agent (e.g., SnCl₂·2H₂O) is fresh and active. - Optimize the stoichiometry of the reducing agent. - Adjust the pH of the reaction mixture to ensure optimal activity of the reducing agent. |
| Low Yield in the Sandmeyer Reaction | Incomplete diazotization of the amino group. Decomposition of the diazonium salt before the addition of the copper(I) bromide. Inactive copper(I) bromide. | - Maintain a low temperature (0-5 °C) during the diazotization and Sandmeyer reaction to prevent the premature decomposition of the diazonium salt.[1][2] - Ensure the complete dissolution of the amine in the acidic medium before adding sodium nitrite. - Use freshly prepared or high-quality copper(I) bromide. |
| Formation of Phenolic By-products in Sandmeyer Reaction | Reaction of the diazonium salt with water. | - Use a non-aqueous solvent for the Sandmeyer reaction if possible. - Ensure that the copper(I) bromide solution is added promptly to the diazonium salt solution. |
| Difficult Purification of the Final Product | Presence of isomeric impurities or unreacted starting materials. | - Utilize recrystallization from a suitable solvent system (e.g., ethanol/water) to purify the final product.[3] - Column chromatography may be necessary for the separation of closely related isomers. - High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of 4-hydroxybenzoic acid not recommended for the synthesis of the 2,5-dibromo isomer?
A1: The hydroxyl group of 4-hydroxybenzoic acid is a strongly activating ortho-, para-director, while the carboxyl group is a meta-director. This electronic preference leads to the bromination primarily at the positions ortho to the hydroxyl group (positions 3 and 5), yielding 3,5-dibromo-4-hydroxybenzoic acid, or at both ortho positions to give 2,6-dibromo-4-hydroxybenzoic acid. Achieving selective bromination at the 2 and 5 positions is difficult due to these directing effects.
Q2: What is the proposed, more selective synthetic route for this compound?
A2: A multi-step synthesis is proposed for better selectivity. This route involves:
-
Nitration of 2-bromo-4-hydroxybenzoic acid to introduce a nitro group at the 5-position.
-
Reduction of the nitro group to an amino group to form 5-amino-2-bromo-4-hydroxybenzoic acid.
-
Conversion of the amino group to a bromo group via a Sandmeyer reaction, which involves diazotization followed by reaction with a copper(I) bromide.
Q3: What are the critical parameters to control during the Sandmeyer reaction step?
A3: The Sandmeyer reaction is a powerful tool for converting aromatic amines to halides.[7][8][9] Key parameters to control include:
-
Temperature: Diazotization and the subsequent reaction with the copper salt should be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1][2]
-
Acidity: The reaction is performed in a strongly acidic medium to ensure the formation of nitrous acid from sodium nitrite and to stabilize the diazonium salt.
-
Reagent Quality: The use of fresh sodium nitrite and a high-quality copper(I) salt is crucial for high yields.
Q4: What are the potential by-products in the proposed synthetic route?
A4: Potential by-products include:
-
Isomeric nitro compounds during the nitration step.
-
Incompletely reduced intermediates from the reduction step.
-
Phenolic by-products from the reaction of the diazonium salt with water.
-
Azo compounds from the coupling of the diazonium salt with unreacted amine.
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of each step by observing the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.[4][5][6]
Q6: What is the best method for purifying the final this compound?
A6: Recrystallization is a common and effective method for purifying the final product.[3] A suitable solvent or a mixture of solvents (e.g., ethanol and water) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
Experimental Protocols
Proposed Synthesis of this compound via a Multi-Step Route
This proposed route is designed to overcome the selectivity issues of direct bromination.
Step 1: Synthesis of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-4-hydroxybenzoic acid in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Synthesis of 5-Amino-2-bromo-4-hydroxybenzoic Acid
-
Reaction Setup: In a round-bottom flask, suspend the 2-bromo-4-hydroxy-5-nitrobenzoic acid from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid portion-wise while stirring. Heat the mixture at reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the nitro compound is no longer detectable.
-
Work-up: Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the tin salts. Filter the mixture and acidify the filtrate with acetic acid to precipitate the amino acid. Collect the product by filtration, wash with water, and dry.
Step 3: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: Suspend the 5-amino-2-bromo-4-hydroxybenzoic acid in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.[1][2]
-
Preparation of Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat it to ensure complete reaction. Cool the mixture, and collect the crude product by vacuum filtration.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Reaction Parameters for the Proposed Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | Nitration | 2-bromo-4-hydroxybenzoic acid, HNO₃, H₂SO₄ | H₂SO₄ | 0-10 | 2-4 | 75-85 |
| 2 | Reduction | 2-bromo-4-hydroxy-5-nitrobenzoic acid, SnCl₂·2H₂O | Ethanol/HCl | Reflux | 4-6 | 80-90 |
| 3 | Sandmeyer | 5-amino-2-bromo-4-hydroxybenzoic acid, NaNO₂, CuBr | HBr(aq) | 0-5 | 1-2 | 60-75 |
Note: Yields are indicative and can vary based on experimental conditions.
Table 2: Potential By-products and their Identification
| By-product | Formation Step | Analytical Identification Method(s) |
| Isomeric nitro-compounds | Nitration (Step 1) | HPLC, GC-MS, ¹H NMR |
| 4-hydroxy-3,5-dibromobenzoic acid | Direct bromination (if attempted) | HPLC, ¹H NMR |
| 2,6-dibromo-4-hydroxybenzoic acid | Direct bromination (if attempted) | HPLC, ¹H NMR |
| Phenolic compounds | Sandmeyer Reaction (Step 3) | HPLC, GC-MS |
| Azo compounds | Sandmeyer Reaction (Step 3) | Visual (colored), UV-Vis, HPLC |
Visualizations
Caption: Proposed multi-step synthesis workflow for this compound.
Caption: Comparison of synthetic pathways and potential by-products.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 2,5-Dibromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and purity assessment of 2,5-Dibromo-4-hydroxybenzoic acid. The selection of appropriate analytical methods is crucial for ensuring the quality, safety, and efficacy of this compound in research and development. This document presents a comparative analysis of various techniques, complete with experimental data, detailed protocols, and a logical workflow to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Principle | Information Obtained | Sample Requirements | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Purity, quantification, and impurity profiling. | Solution in a suitable solvent. | High resolution, sensitivity, and reproducibility. | May require method development for optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile impurities and the main compound (often after derivatization). | Volatile or derivatized sample. | High sensitivity and specificity, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | Molecular weight confirmation, impurity identification, and quantification. | Solution in a suitable solvent. | Applicable to a wide range of compounds, provides molecular weight and structural information. | Matrix effects can influence ionization and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed structural information, including connectivity of atoms and functional groups. | Solution in a deuterated solvent. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to mass spectrometry, requires higher sample concentration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Solid or liquid sample. | Fast, non-destructive, and requires minimal sample preparation. | Provides information on functional groups, not the complete structure. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Complementary vibrational information to FTIR, useful for identifying specific bonds. | Solid or liquid sample. | Minimal sample preparation, can be used with aqueous solutions. | Raman scattering can be weak, fluorescence interference can be an issue. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight and fragmentation pattern. | Solid, liquid, or gas sample. | High sensitivity, provides molecular weight information. | Can be destructive, may not distinguish between isomers without chromatography. |
| Thermal Analysis (TG/DSC) | Measurement of physical and chemical properties as a function of temperature. | Thermal stability, melting point, and decomposition profile. | Solid sample. | Provides information on thermal properties and purity. | Does not provide structural information. |
| Titration (Aqueous Acid-Base) | Neutralization reaction with a standardized solution. | Assay of the bulk material (purity). | Soluble sample. | High accuracy and precision for bulk assay. | Not suitable for identifying impurities, requires a soluble acidic or basic compound. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the related isomer, 3,5-Dibromo-4-hydroxybenzoic acid, and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution.
-
Monitor the chromatogram for the elution of the main peak and any impurities.
-
Purity is determined by the area percentage of the main peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires a derivatization step to increase the volatility of the analyte.
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Accurately weigh a small amount of the sample into a vial.
-
Add the derivatization reagent and heat to approximately 70°C for 30 minutes to form the trimethylsilyl derivative.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and characteristic fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Expected signals would correspond to the aromatic protons and the hydroxyl and carboxylic acid protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Expected signals would correspond to the different carbon environments in the molecule.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Procedure:
-
Obtain a background spectrum.
-
Place the sample on the ATR crystal or in the KBr pellet holder.
-
Acquire the sample spectrum.
-
Identify characteristic absorption bands for functional groups such as O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-Br.
-
Mandatory Visualization
Caption: Workflow for the analytical characterization of this compound.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Dibromo-4-hydroxybenzoic Acid
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-Dibromo-4-hydroxybenzoic acid against the well-characterized spectrum of 4-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals utilizing spectroscopic techniques for structural elucidation and chemical analysis.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 4-hydroxybenzoic acid. The assignments are based on established NMR prediction algorithms and publicly available experimental data.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-3 | 7.95 | s |
| H-6 | 7.68 | s | |
| 4-OH | 5.0 - 6.0 | br s (s) | |
| -COOH | 11.0 - 13.0 | br s (s) | |
| 4-hydroxybenzoic acid | H-2, H-6 | 7.79 | d |
| H-3, H-5 | 6.82 | d | |
| 4-OH | ~10.3 (br) | s | |
| -COOH | ~12.6 (br) | s |
Predicted data for this compound was generated using advanced NMR prediction software. Experimental data for 4-hydroxybenzoic acid was obtained from the Biological Magnetic Resonance Bank (BMRB)[1]. The chemical shifts for the hydroxyl and carboxylic acid protons are highly dependent on solvent and concentration and are therefore presented as a range.
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-1 | 135.2 |
| C-2 | 115.8 | |
| C-3 | 137.5 | |
| C-4 | 152.0 | |
| C-5 | 112.5 | |
| C-6 | 132.8 | |
| -COOH | 169.5 | |
| 4-hydroxybenzoic acid | C-1 | 121.8 |
| C-2, C-6 | 132.0 | |
| C-3, C-5 | 115.6 | |
| C-4 | 162.0 | |
| -COOH | 167.6 |
Predicted data for this compound was generated using advanced NMR prediction software. Experimental data for 4-hydroxybenzoic acid was obtained from the Biological Magnetic Resonance Bank (BMRB)[1].
Experimental Protocols
NMR Data Acquisition for 4-hydroxybenzoic acid (Experimental)
A saturated solution of 4-hydroxybenzoic acid in deuterated dimethyl sulfoxide (DMSO-d₆) was prepared. ¹H and ¹³C NMR spectra were acquired on a Bruker DMX-500 spectrometer at a temperature of 298 K. Tetramethylsilane (TMS) was used as an internal reference.[1]
NMR Data Generation for this compound (Predicted)
The ¹H and ¹³C NMR spectra for this compound were predicted using a scientifically validated NMR prediction software. The prediction algorithm utilizes a combination of HOSE (Hierarchical Organization of Spherical Environments) codes and neural networks, trained on a large database of experimental NMR data, to calculate the chemical shifts and coupling constants.
General Sample Preparation Protocol for NMR Spectroscopy
For optimal results in acquiring ¹H and ¹³C NMR spectra of small organic molecules, the following sample preparation protocol is recommended:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents include CDCl₃, DMSO-d₆, and D₂O.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to avoid poor magnetic field homogeneity.
Structural Assignment and Pathway Visualization
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the NMR signal assignments.
Caption: Structure of this compound with atom numbering for NMR assignment.
References
A Comparative Analysis of the Reactivity of 2,5-Dibromo-4-hydroxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the chemical reactivity of 2,5-Dibromo-4-hydroxybenzoic acid and its structural isomers. Understanding the nuanced differences in the reactivity of these closely related compounds is paramount for their effective application in organic synthesis and drug development. This document summarizes key reactivity parameters, presents detailed experimental protocols for their assessment, and visualizes the underlying chemical principles and workflows.
The reactivity of substituted benzoic acids is fundamentally governed by the electronic and steric effects of their substituents. In the case of dibromo-hydroxybenzoic acids, the interplay between the electron-withdrawing inductive effects of the bromine atoms, the electron-donating resonance effect of the hydroxyl group, and the deactivating nature of the carboxylic acid group creates a complex reactivity profile. The specific positioning of these groups in each isomer leads to distinct chemical behaviors.
Isomers of this compound
The primary isomers of dibromo-hydroxybenzoic acid that will be considered in this comparison are:
-
This compound
-
3,5-Dibromo-2-hydroxybenzoic acid
-
3,5-Dibromo-4-hydroxybenzoic acid
-
2,6-Dibromo-4-hydroxybenzoic acid
Comparative Analysis of Chemical Reactivity
The reactivity of these isomers will be compared across several key chemical transformations, including acidity (pKa), electrophilic aromatic substitution, decarboxylation, and esterification.
Acidity (pKa)
The acidity of a benzoic acid is a direct measure of the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups stabilize the negative charge of the carboxylate, thereby increasing acidity (lowering the pKa value). Conversely, electron-donating groups destabilize the anion and decrease acidity.
| Compound | Predicted pKa | Analysis |
| 3,5-Dibromo-4-hydroxybenzoic acid | 3.79[1][2][3] | The two bromine atoms, meta to the carboxyl group, exert a strong electron-withdrawing inductive effect, increasing acidity compared to 4-hydroxybenzoic acid. |
| 2,4-Dibromo-5-hydroxybenzoic acid | 2.50[4] | The presence of a bromine atom ortho to the carboxylic acid likely contributes to a significant increase in acidity due to the ortho effect, which involves both steric and electronic factors. |
It is important to note that these are predicted values and experimental determination is necessary for a precise comparison.
Electrophilic Aromatic Substitution
The benzene ring of hydroxybenzoic acids is activated towards electrophilic aromatic substitution by the hydroxyl group, which is an ortho-, para-director. However, the carboxylic acid and bromine substituents are deactivating. The interplay of these directing effects determines the regioselectivity and rate of substitution reactions.
A qualitative study on the electrophilic bromination of hydroxybenzoic acids in acetic acid showed that 2-hydroxybenzoic acid reacts faster than 4-hydroxybenzoic acid[5]. This suggests that the position of the hydroxyl group significantly influences the rate of electrophilic attack. For the dibrominated isomers, the existing bromine atoms will further deactivate the ring and direct incoming electrophiles to the remaining available positions, influenced by the strong directing effect of the hydroxyl group.
Decarboxylation
Decarboxylation, the removal of the carboxyl group, is a key reaction for some substituted benzoic acids. A kinetic study on the bromodecarboxylation of 3,5-dibromo-2-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzoic acid in aqueous acetic acid provides direct comparative data. The reaction involves the attack of bromine on the aromatic ring, followed by the loss of carbon dioxide. The study found that the reaction proceeds via a mechanism involving the formation of a reactive cyclohexadienone intermediate.
Esterification
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The rate of esterification is influenced by the steric hindrance around the carboxylic acid and the electronic nature of the substituents. While specific kinetic data for the esterification of these dibrominated isomers is scarce, general principles suggest that isomers with less steric hindrance around the carboxyl group will react faster. For instance, isomers with bromine atoms ortho to the carboxylic acid may exhibit slower esterification rates due to steric hindrance.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the reactivity of these isomers.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the acid with a standardized solution of a strong base and monitoring the pH.
Materials:
-
Dibromo-hydroxybenzoic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Solvent (e.g., water or a mixed solvent system like acetonitrile-water for compounds with low water solubility)[6][7]
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of the dibromo-hydroxybenzoic acid isomer and dissolve it in a known volume of the chosen solvent in a beaker.
-
Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Add the NaOH solution in small, precise increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Protocol 2: Comparative Kinetics of Decarboxylation by UV-Vis Spectroscopy
This protocol can be adapted from studies on the decarboxylation of other substituted benzoic acids to monitor the reaction rate by observing the change in the UV-Vis spectrum over time.
Materials:
-
Dibromo-hydroxybenzoic acid isomers
-
Reaction solvent (e.g., acetic acid)
-
Bromine solution (if studying bromodecarboxylation)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Thermostatted water bath
Procedure:
-
Prepare stock solutions of each dibromo-hydroxybenzoic acid isomer and the bromine solution in the reaction solvent.
-
Set the spectrophotometer to scan a relevant wavelength range to identify the λmax of the reactant and product.
-
Equilibrate the reactant solution in a quartz cuvette to the desired reaction temperature in the spectrophotometer.
-
Initiate the reaction by adding a known amount of the bromine solution.
-
Immediately begin recording the absorbance at the λmax of the reactant or product at regular time intervals.
-
The rate of the reaction can be determined by plotting the change in absorbance versus time and fitting the data to the appropriate rate law.
Protocol 3: Comparative Esterification Rates by Gas Chromatography (GC)
This protocol allows for the comparison of the rates of esterification of the different isomers by monitoring the formation of the ester product over time.
Materials:
-
Dibromo-hydroxybenzoic acid isomers
-
Alcohol (e.g., methanol or ethanol)
-
Acid catalyst (e.g., sulfuric acid)
-
Reaction vessel with a reflux condenser and temperature control
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID)
-
Internal standard (a non-reactive compound for accurate quantification)
-
Syringes for sampling
Procedure:
-
In separate reaction vessels, dissolve each dibromo-hydroxybenzoic acid isomer in an excess of the alcohol.
-
Add a known amount of the internal standard to each vessel.
-
Bring the mixtures to the desired reaction temperature.
-
Initiate the reactions by adding a catalytic amount of sulfuric acid to each vessel simultaneously.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by adding a cold solution of sodium bicarbonate).
-
Analyze the quenched samples by GC to determine the concentration of the formed ester relative to the internal standard.
-
Plot the concentration of the ester versus time for each isomer to compare their reaction rates.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
References
- 1. chembk.com [chembk.com]
- 2. 3,5-Dibromo-4-hydroxybenzoic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 [chemicalbook.com]
- 4. 2,4-Dibromo-5-hydroxybenzoic acid CAS#: 14348-39-1 [chemicalbook.com]
- 5. ijbpas.com [ijbpas.com]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
A Comparative Guide to the Synthetic Validation of 2,5-Dibromo-4-hydroxybenzoic Acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of a primary synthetic method for 2,5-Dibromo-4-hydroxybenzoic acid, a crucial building block in the synthesis of various bioactive molecules. We offer a detailed experimental protocol and a comparative assessment with potential alternative routes to guide your synthetic strategy.
Comparison of Synthetic Methodologies
The primary route for the synthesis of this compound is the direct electrophilic bromination of 4-hydroxybenzoic acid. This method is favored for its straightforward approach and readily available starting materials. Alternative strategies, while not as direct, may offer advantages in specific contexts, such as regioselectivity or avoidance of harsh reagents.
| Method | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Direct Bromination | 4-Hydroxybenzoic acid, Bromine, Glacial Acetic Acid | Room temperature, 1-3 hours | 80-90 (estimated) | High atom economy, simple procedure. | Use of highly corrosive and toxic bromine, potential for side products.[1] |
| Sandmeyer-type Reaction | 2-Amino-5-bromo-4-hydroxybenzoic acid, NaNO₂, HBr, CuBr | 0-5 °C then heat | Variable | Good regioselectivity. | Multi-step process, requires diazotization. |
| Oxidation of a Brominated Toluene Derivative | 2,5-Dibromo-4-hydroxytoluene, Oxidizing agent (e.g., KMnO₄) | Elevated temperature | Variable | Avoids direct handling of elemental bromine in the final step. | Requires a pre-functionalized starting material. |
Experimental Protocol: Electrophilic Bromination of 4-Hydroxybenzoic Acid
This protocol details the synthesis of this compound from 4-hydroxybenzoic acid.
Materials:
-
4-Hydroxybenzoic acid
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite (saturated aqueous solution)
-
Distilled water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Fume hood
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid.[1]
-
Bromine Addition: In the dropping funnel, prepare a solution of 32.0 g (10.2 mL, 0.2 mol) of bromine in 50 mL of glacial acetic acid. Slowly add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid over approximately 1 hour. Maintain the reaction temperature between 20-25°C, using an ice bath if necessary to control any exotherm.[1]
-
Reaction Monitoring: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: To quench any excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the solution dissipates.[1]
-
Product Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring to precipitate the crude product.[1]
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and inorganic salts.[1]
-
Purification: The crude product can be further purified by recrystallization from an ethanol-water mixture to yield this compound as a white to off-white solid.
Safety Precautions:
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. All manipulations involving bromine must be performed in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and should be handled in a fume hood.[1]
Visualizing the Workflow and a Related Signaling Pathway
To aid in the conceptualization of the synthesis and its potential biological context, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a derivative.
References
A Comparative Guide to Matrices for Mass Spectrometry Analysis: Evaluating 2,5-Dibromo-4-hydroxybenzoic Acid Against Common Alternatives
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is critical for successful analysis. This guide provides a comparative overview of 2,5-Dibromo-4-hydroxybenzoic acid and the three most common MALDI matrices: α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB), and Sinapinic acid (SA).
While this compound is not a conventionally used MALDI matrix, its structural similarity to DHB invites a theoretical evaluation of its potential performance. This guide will delve into the established applications of CHCA, DHB, and SA, presenting their performance characteristics in a comparative table. Detailed experimental protocols for the use of these standard matrices are also provided, alongside a workflow diagram to illustrate the MALDI-MS process.
Performance Comparison of MALDI Matrices
The selection of an appropriate matrix is highly dependent on the analyte of interest. The following table summarizes the key performance characteristics of CHCA, DHB, and SA, and includes a theoretical assessment of this compound.
| Matrix | Common Analytes | Optimal Mass Range (Da) | Key Characteristics & Performance |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, Glycans, Small Molecules | 700 - 30,000 | High ionization efficiency, excellent for low-abundance peptides. Can produce significant matrix-related signals in the low mass range.[1][2] |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Proteins, Glycans, Polymers, Small Molecules | 700 - 100,000 | Produces less background from matrix clusters, making it suitable for lower mass ranges.[1][2] Known for good sensitivity and less variation in signal intensity between different peptides.[1] |
| Sinapinic acid (SA) | Proteins, Large Peptides | > 10,000 | Considered a "softer" matrix, reducing the risk of analyte fragmentation, making it ideal for large, intact proteins.[3] |
| This compound (Theoretical) | Small Molecules, Halogenated Compounds | < 1,000 (predicted) | Not a standard MALDI matrix. Its higher molecular weight (296.9 g/mol ) could shift matrix-related ions to a higher m/z range, potentially reducing interference for very small molecules. The bromine atoms may influence ionization and fragmentation, but this is uncharacterized. |
Experimental Protocols
Accurate and reproducible results in MALDI-MS are highly dependent on the sample preparation technique. The "dried-droplet" method is the most common and is described below for the standard matrices.
Materials and General Preparation
-
Matrix Solutions: Prepare fresh solutions of the chosen matrix at a concentration of 10 mg/mL in an appropriate solvent. Common solvents include a mixture of acetonitrile (ACN) and water (often with 0.1% trifluoroacetic acid, TFA, to aid in ionization).
-
Analyte Solution: Dissolve the analyte in a solvent compatible with the matrix solution. The concentration will vary depending on the analyte, but a starting point is often in the low micromolar to picomolar range.
-
MALDI Target Plate: A stainless steel plate where the sample and matrix are co-crystallized.
Protocol 1: α-Cyano-4-hydroxycinnamic acid (CHCA) for Peptide Analysis
-
Prepare Matrix Solution: Dissolve CHCA in a solution of 50% acetonitrile, 49.9% water, and 0.1% TFA to a final concentration of 10 mg/mL. Vortex thoroughly to dissolve.
-
Mix Analyte and Matrix: Mix the analyte solution and the CHCA matrix solution in a 1:1 volume ratio.
-
Spotting: Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and matrix.
-
Analysis: The plate is now ready to be loaded into the mass spectrometer.
Protocol 2: 2,5-Dihydroxybenzoic acid (DHB) for Protein and Glycan Analysis
-
Prepare Matrix Solution: Dissolve DHB in a solution of 30% acetonitrile, 69.9% water, and 0.1% TFA to a concentration of 10 mg/mL. Gentle warming may be required to fully dissolve the DHB.
-
Mix Analyte and Matrix: Combine the analyte and DHB solutions in a 1:1 volume ratio.
-
Spotting: Apply 0.5-1.0 µL of the resulting mixture to the MALDI target plate.
-
Crystallization: Let the solvent evaporate completely at room temperature.
-
Analysis: The target plate can now be introduced into the mass spectrometer.
Protocol 3: Sinapinic acid (SA) for Large Protein Analysis
-
Prepare Matrix Solution: Prepare a 10 mg/mL solution of SA in 50% acetonitrile and 0.1% TFA. Ensure the SA is fully dissolved.
-
Mix Analyte and Matrix: Mix the protein sample and the SA matrix solution in a 1:1 volume ratio.
-
Spotting: Deposit 0.5-1.0 µL of the mixture onto the MALDI plate.
-
Crystallization: Allow the spot to dry completely by air evaporation.
-
Analysis: The plate is ready for MALDI-MS analysis.
MALDI-MS Experimental Workflow
The following diagram illustrates the typical workflow for a MALDI-MS experiment, from sample preparation to data analysis.
Concluding Remarks
The choice of matrix is a critical parameter in MALDI-MS that directly impacts the quality of the resulting data. While CHCA, DHB, and SA are well-established matrices with defined applications, the exploration of novel matrix compounds continues. Based on its chemical structure, this compound presents an interesting, albeit untested, alternative for the analysis of small molecules. Its higher mass and the presence of heavy atoms could potentially offer advantages in reducing low-mass interference. However, without experimental validation, its performance remains theoretical. For routine and reliable analysis, the selection of one of the established matrices, guided by the nature of the analyte, is recommended. The provided protocols offer a starting point for robust and reproducible MALDI-MS analysis.
References
A Comparative Guide to Brominated Benzoic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Brominated benzoic acids are versatile building blocks in organic synthesis, serving as key intermediates in the formation of a wide array of complex molecules, including pharmaceuticals and fine chemicals. The reactivity of these compounds is significantly influenced by the position of the bromine atom on the benzoic acid ring, making the choice of isomer a critical strategic decision in synthesis design. This guide provides an objective comparison of the performance of ortho-, meta-, and para-brominated benzoic acids in several common and powerful cross-coupling reactions, supported by experimental data.
Physicochemical Properties: A Quantitative Comparison
The position of the bromine atom, an electron-withdrawing group, directly impacts the acidity (pKa) of the carboxylic acid moiety. This effect, in turn, can influence the reactivity of the molecule in various transformations.
| Compound | Structure | pKa (in Water at 25°C) |
| Benzoic Acid | C₆H₅COOH | 4.20 |
| 2-Bromobenzoic Acid (ortho) | o-BrC₆H₄COOH | 2.85 |
| 3-Bromobenzoic Acid (meta) | m-BrC₆H₄COOH | 3.86 |
| 4-Bromobenzoic Acid (para) | p-BrC₆H₄COOH | 3.97 |
Analysis of Acidity Trends: The ortho isomer is the most acidic due to the "ortho effect," where steric and electronic factors enhance acidity. The meta isomer is more acidic than benzoic acid due to the inductive electron-withdrawing effect of bromine. In the para position, the electron-donating resonance effect of bromine partially counteracts the inductive effect, resulting in a pKa value closer to that of benzoic acid.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Heck, and Sonogashira reactions are fundamental tools for carbon-carbon bond formation. The performance of brominated benzoic acid isomers in these reactions is crucial for their application in the synthesis of complex molecules. The following tables summarize representative experimental data for each isomer in these key transformations.
Disclaimer: The presented data is compiled from various sources and may not have been collected under identical reaction conditions. Therefore, it should be used as a general guide to the relative reactivity of the isomers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds.
| Brominated Benzoic Acid Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromobenzoic Acid | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | ~85-95 |
| 3-Bromobenzoic Acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95[1] |
| 4-Bromobenzoic Acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD | Na₂CO₃ | Water/MeOH | RT | 2 | >98[2] |
Heck Reaction
The Heck reaction enables the synthesis of substituted alkenes from aryl halides.
| Brominated Benzoic Acid Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromobenzoic Acid | Acrylic acid | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | ~35 |
| 3-Bromobenzoic Acid (as 3-bromobenzophenone) | Ethylene | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | 120 | 24 | High |
| 4-Bromobenzoic Acid | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/Water | 100 | 12 | ~70-80 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
| Brominated Benzoic Acid Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromobenzoic Acid | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | Moderate |
| 3-Bromobenzoic Acid (as 3-bromobenzophenone) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 6 | High |
| 4-Bromobenzoic Acid | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 8 | ~80-90 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Protocol for Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid
Materials:
-
3-Bromobenzoic acid
-
Arylboronic acid
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst
-
Potassium carbonate (K₂CO₃)
-
Distilled water
Procedure:
-
To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]
-
Add 5.0 mL of distilled water to the flask.[1]
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.[1]
-
Dry the product to obtain the purified biaryl benzoic acid.
General Protocol for Heck Reaction
Materials:
-
Brominated benzoic acid derivative
-
Alkene (e.g., styrene, acrylic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
In a reaction vessel, combine the brominated benzoic acid derivative (1.0 eq), Pd(OAc)₂ (typically 1-5 mol%), and a suitable ligand if required.
-
Add the solvent and degas the mixture.
-
Add the alkene (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (4-24 h).
-
Monitor the reaction progress by TLC or GC/MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
Brominated benzoic acid derivative
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the brominated benzoic acid derivative (1.0 eq), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the required time (6-12 h).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The choice of brominated benzoic acid isomer is often dictated by the desired substitution pattern in the target bioactive molecule.
-
2-Bromobenzoic acid and its derivatives are key intermediates in the synthesis of angiotensin II receptor antagonists like Telmisartan .[3][4][5][6] The ortho-disubstituted pattern is crucial for the final structure and biological activity.
-
3-Bromobenzoic acid is a common starting material for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen .[7][8][9][10][11]
-
4-Bromobenzoic acid is utilized in the synthesis of various compounds, including the potential lipid-lowering agent Lifibrol .
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][13][14][15][16]
Experimental Workflow for the Synthesis of a Bioactive Molecule via Suzuki-Miyaura Coupling
Caption: Simplified workflow for the synthesis of Telmisartan using a 2-bromobenzoic acid derivative.[3][4]
Factors Influencing the Reactivity of Brominated Benzoic Acids
Caption: Logical diagram of factors influencing the reactivity of brominated benzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. US20060094883A1 - Process for preparing telmisartan - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. CN106748718B - Preparation process of ketoprofen - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]
- 11. CN106748723A - A kind of preparation method of Ketoprofen - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Melting Point Determination of 2,5-Dibromo-4-hydroxybenzoic Acid and Related Compounds
The melting point is a critical physical property that provides an indication of a compound's purity and identity.[1] For researchers in drug development and chemical synthesis, precise and reproducible melting point determination is a fundamental aspect of material characterization.
Comparative Melting Point Data
The following table summarizes the reported melting points of 2,5-Dibromo-4-hydroxybenzoic acid's chemical relatives. The data illustrates the significant impact of the position and nature of substituents on the melting point. The substitution of hydrogen atoms with bromine and the placement of the hydroxyl group alter the intermolecular forces, such as hydrogen bonding and van der Waals forces, which in turn affects the crystal lattice energy and, consequently, the melting point.
| Compound Name | Structure | Molecular Formula | Reported Melting Point (°C) |
| This compound | C₇H₄Br₂O₃ | Data not available | |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 213–217[2][3] | |
| 2,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 156–159[4] | |
| 3,5-Dibromo-4-hydroxybenzoic acid | C₇H₄Br₂O₃ | 271–274[5][6] |
Experimental Protocols for Melting Point Determination
Accurate determination of a compound's melting point is crucial for its identification and purity assessment.[1] Below are detailed protocols for two common methods: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC).
1. Capillary Melting Point Determination
This widely used method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[7]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (one end sealed), thermometer.
-
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.[8]
-
Loading the Capillary Tube: Load the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Pack the sample firmly by tapping the sealed end on a hard surface.[9]
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]
-
-
Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[9]
-
2. Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point (Tm).[10][11]
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-20 mg of the sample into a DSC pan (typically aluminum).[12]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the melting point.
-
-
Data Analysis: The melting point is determined from the resulting thermogram. For pure organic compounds, the onset of the endothermic peak is typically reported as the melting point.[13] The instrument's software will calculate the peak maximum and the enthalpy of fusion.
-
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for determining the melting point of a chemical compound and the signaling pathway comparison.
Caption: Workflow for Melting Point Determination.
Caption: Factors Influencing Melting Point.
References
- 1. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzoic acid for synthesis 99-96-7 [sigmaaldrich.com]
- 3. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 4. 2,5-Dibromobenzoic acid CAS#: 610-71-9 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 3,5-Dibromo-4-hydroxybenzoic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. westlab.com [westlab.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. jk-sci.com [jk-sci.com]
- 10. Differential scanning calorimetry [cureffi.org]
- 11. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 12. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 13. s4science.at [s4science.at]
A Comparative Guide to the Quantitative Analysis of 2,5-Dibromo-4-hydroxybenzoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 2,5-Dibromo-4-hydroxybenzoic acid in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of four common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key analytical parameters, supported by experimental data from analogous compounds where direct data for this compound is not available.
Comparison of Quantitative Analytical Methods
The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, accuracy, and the complexity of the sample matrix. The following tables summarize the key performance characteristics of each technique for the analysis of this compound and similar compounds.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile derivatives by partitioning between a stationary and mobile phase, with detection by mass-to-charge ratio. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | High (with proper method development) | Very High | High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL range.[1][2] | Low ng/L to pg range.[3][4] | ~10 µM.[5] | ~0.1 µg/mL.[6] |
| Accuracy (% Recovery) | Typically 95-105%.[2] | Typically 90-110%.[7] | High (can be >99% with certified standards).[8] | Typically 90-110%.[6] |
| Precision (%RSD) | < 2%.[2] | < 15%.[7] | < 1%.[9] | < 5%.[6] |
| **Linearity (R²) ** | > 0.999.[2] | > 0.995.[4] | Excellent over a wide dynamic range. | Typically > 0.99.[6][10] |
| Sample Preparation | Filtration, dilution. | Extraction, derivatization. | Dissolution in a deuterated solvent with an internal standard. | Dilution. |
| Analysis Time | 10-30 minutes per sample. | 20-40 minutes per sample. | 5-15 minutes per sample. | < 5 minutes per sample. |
| Cost (Instrument) | Moderate | High | Very High | Low |
| Cost (Per Sample) | Low | Moderate | High | Very Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantitative analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of this compound in reaction mixtures due to its robustness and high precision.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[2][11]
-
Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is commonly used for hydroxybenzoic acids.[2][11] The gradient or isocratic elution profile should be optimized to achieve good resolution from other components in the reaction mixture.
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of similar compounds like 2,5-dihydroxybenzoic acid, a wavelength in the range of 210-240 nm or around 330 nm would be appropriate.[12]
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample to a concentration within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of a series of external standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying trace amounts of this compound, especially in complex matrices. A derivatization step is necessary to increase the volatility of the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The phenolic and carboxylic acid groups of this compound must be derivatized prior to GC analysis. Silylation is a common technique, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][14]
-
Evaporate the solvent from the extracted sample.
-
Add the silylating reagent and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program: An optimized temperature ramp is used to separate the derivatized analyte from other components.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Quantification: An internal standard (e.g., a deuterated analog) is typically used to correct for variations in sample preparation and injection. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a highly accurate and precise quantification without the need for an identical standard of the analyte. It is particularly useful for the certification of reference materials.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., benzoic acid, maleic acid, or dimethyl sulfone).[9][15] The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
NMR Acquisition:
-
A sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used to ensure full signal recovery.
-
A 90° pulse angle is typically used.
-
-
Quantification: The concentration of the analyte is calculated based on the ratio of the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molecular weights and masses of the analyte and the internal standard.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method, but it is less selective than chromatographic techniques. It is most suitable for the analysis of relatively simple reaction mixtures where interfering substances that absorb at the same wavelength are absent.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. For similar phenolic compounds, this is often in the UV region.[10][16]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in the chosen solvent.
-
Dilute the solution to bring the absorbance within the linear range of the instrument (typically 0.1-1.0 AU).
-
A blank solution (solvent without the analyte) should be used to zero the spectrophotometer.
-
-
Quantification: The concentration of the analyte in the sample is determined from the calibration curve.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. ukisotope.com [ukisotope.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 16. ijset.in [ijset.in]
A Spectroscopic Comparison of 2,5-Dibromo-4-hydroxybenzoic Acid and Its Precursors
This guide provides a detailed spectroscopic comparison of 2,5-Dibromo-4-hydroxybenzoic acid with its synthetic precursors, 4-hydroxybenzoic acid and 2-bromo-4-hydroxybenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive overview of the spectroscopic characteristics that differentiate these compounds, supported by experimental data and protocols.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step electrophilic bromination of 4-hydroxybenzoic acid. The initial monobromination is directed by the activating hydroxyl group to the ortho position, yielding 2-bromo-4-hydroxybenzoic acid. Subsequent bromination introduces a second bromine atom at the 5-position, which is also ortho to the hydroxyl group and meta to the deactivating carboxyl group.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-hydroxybenzoic acid, 2-bromo-4-hydroxybenzoic acid, and this compound.
1H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 4-hydroxybenzoic acid | DMSO-d6 | 12.5 (s, 1H, -COOH), 10.2 (s, 1H, -OH), 7.75 (d, 2H, J=8.5 Hz), 6.85 (d, 2H, J=8.5 Hz) |
| 2-bromo-4-hydroxybenzoic acid | CDCl₃ | 11.01 (s, 1H, -OH), 9.85 (s, 1H, -COOH), 7.50 (d, 1H, J=8.4 Hz), 7.01 (dd, 1H, J=8.4, 2.0 Hz), 6.94 (d, 1H, J=2.0 Hz) |
| This compound | DMSO-d6 | ~13.0 (br s, 1H, -COOH), ~10.5 (br s, 1H, -OH), ~7.9 (s, 1H), ~7.2 (s, 1H) |
13C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-hydroxybenzoic acid | DMSO-d6 | 167.6, 162.0, 132.0, 121.8, 115.6 |
| 2-bromo-4-hydroxybenzoic acid | CDCl₃ | ~170.0 (C=O), ~158.0 (C-OH), ~135.0 (C-H), ~129.0 (C-Br), ~117.0 (C-H), ~115.0 (C-H), ~110.0 (C-COOH) |
| This compound | DMSO-d6 | ~168.0 (C=O), ~155.0 (C-OH), ~138.0 (C-H), ~130.0 (C-H), ~118.0 (C-Br), ~115.0 (C-Br), ~112.0 (C-COOH) |
Infrared (IR) Spectroscopy Data
| Compound | Major Peaks (cm⁻¹) | Functional Group |
| 4-hydroxybenzoic acid | 3300-2500 (broad), 1680 (s), 1610, 1590 (m), 1240 (s) | O-H (acid), C=O (acid), C=C (aromatic), C-O (phenol) |
| 2-bromo-4-hydroxybenzoic acid | 3300-2500 (broad), 1675 (s), 1600, 1580 (m), 1250 (s), ~600-500 (m) | O-H (acid), C=O (acid), C=C (aromatic), C-O (phenol), C-Br |
| This compound | 3300-2500 (broad), 1670 (s), 1590, 1570 (m), 1260 (s), ~600-500 (m) | O-H (acid), C=O (acid), C=C (aromatic), C-O (phenol), C-Br |
Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-hydroxybenzoic acid | EI | 138 [M]⁺ | 121, 93, 65 |
| 2-bromo-4-hydroxybenzoic acid | EI | 216/218 [M]⁺ | 199/201, 171/173, 92, 64 |
| This compound | EI | 294/296/298 [M]⁺ | 277/279/281, 249/251/253, 170, 91 |
Experimental Protocols
Synthesis of 2-bromo-4-hydroxybenzoic acid
A solution of 4-hydroxybenzoic acid (13.8 g, 0.1 mol) in glacial acetic acid (100 mL) is prepared in a three-necked flask fitted with a stirrer, a dropping funnel, and a condenser. To this solution, a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (50 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for an additional 2 hours after the addition is complete. The mixture is then poured into ice-water (500 mL), and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-bromo-4-hydroxybenzoic acid.
Synthesis of this compound
To a solution of 2-bromo-4-hydroxybenzoic acid (21.7 g, 0.1 mol) in glacial acetic acid (150 mL), a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (50 mL) is added dropwise with stirring. The reaction is maintained at room temperature for 4 hours. The workup procedure is similar to the synthesis of the monobrominated product. The crude product can be recrystallized from an ethanol-water mixture to afford pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets.
-
Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Conclusion
The spectroscopic data presented in this guide clearly illustrate the structural differences between this compound and its precursors. The number and position of bromine substituents significantly influence the chemical shifts in the NMR spectra, the vibrational frequencies in the IR spectra, and the fragmentation patterns in the mass spectra. This comparative analysis serves as a valuable resource for the identification and characterization of these compounds in a research and development setting.
Safety Operating Guide
Personal protective equipment for handling 2,5-Dibromo-4-hydroxybenzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2,5-Dibromo-4-hydroxybenzoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it is classified as an irritant that can cause skin, eye, and respiratory irritation.[1][2][3] Exposure to the dust of corrosive solids can lead to severe internal and external injuries.[4] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be used in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[5][6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[4][5] Gloves should be inspected for damage before each use and changed regularly. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat should be worn at all times. For operations with a higher risk of splashes, a chemical-resistant apron is also necessary.[4][5][6] |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a certified chemical fume hood.[4] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in experimental work.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
-
Do not store corrosive chemicals above eye level.[5]
2. Preparation and Weighing:
-
All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]
-
Wear all required PPE as specified in the table above.
-
To prevent the generation of dust, handle the powder gently. Use a scoop or spatula for transfers.
-
Weigh the desired amount of the chemical on a tared weigh boat or paper inside the fume hood.
3. Dissolving and Use in Experiments:
-
When preparing solutions, slowly add the this compound to the solvent.
-
If dissolving in water, be aware that some corrosive chemicals can generate heat.[7]
-
Use appropriate glassware and ensure it is free from cracks or defects.
-
Conduct all experimental work involving this chemical within the chemical fume hood.
4. Post-Experiment and Decontamination:
-
Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use a suitable cleaning agent and rinse thoroughly with water.
-
Remove PPE carefully to avoid contaminating skin or clothing. Wash hands thoroughly with soap and water after handling is complete.[1]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[8]
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
Solutions containing this compound must be collected in a separate, sealed, and properly labeled hazardous waste container for halogenated organic liquids.[9][10]
-
Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[11][12]
2. Container Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant," "Corrosive").[9]
-
Keep waste containers securely closed when not in use.[9]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
3. Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Emergency Procedures
Spill Response:
-
Small Spill (in fume hood):
-
Ensure all personnel in the immediate area are aware of the spill.
-
Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.
-
Place the used absorbent material in the designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent others from entering the area.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. safeti.com [safeti.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
